molecular formula C8H5Cl2N B067412 2,4-Dichloro-6-methylbenzonitrile CAS No. 175277-98-2

2,4-Dichloro-6-methylbenzonitrile

Cat. No.: B067412
CAS No.: 175277-98-2
M. Wt: 186.03 g/mol
InChI Key: NFPYAMXNKNDVDS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylbenzonitrile is a versatile and high-value substituted benzonitrile derivative engineered for advanced chemical synthesis and discovery research. Its primary research utility lies in its role as a key synthetic intermediate, particularly in the development of novel active ingredients. The electron-withdrawing nitrile group, in conjunction with the strategically positioned chlorine atoms at the 2 and 4 positions and the methyl group at the 6 position, creates a multifunctional scaffold amenable to further regioselective functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPYAMXNKNDVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384201
Record name 2,4-dichloro-6-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-98-2
Record name 2,4-Dichloro-6-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dichloro-6-methylbenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is primarily achieved through the well-established Sandmeyer reaction, a reliable method for the conversion of aromatic amines to benzonitriles. This document outlines the core chemical transformations, detailed experimental protocols, and relevant quantitative data.

Core Synthesis Pathway: The Sandmeyer Reaction

The synthesis of this compound from its precursor, 2,4-Dichloro-6-methylaniline, is executed via a two-step Sandmeyer reaction. This process first involves the diazotization of the primary aromatic amine, followed by a copper(I) cyanide-catalyzed cyanation.

The first step is the formation of a diazonium salt from the aromatic amine. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

The subsequent step involves the reaction of the in-situ generated diazonium salt with a nucleophile, in this case, a cyanide source, catalyzed by a copper(I) salt. This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Sandmeyer) cluster_purification Step 3: Purification A 2,4-Dichloro-6-methylaniline D Diazonium Salt Solution (in situ) A->D Reacts with B HCl, H₂O B->A Dissolved in C NaNO₂ (aq) C->D Added dropwise at 0-5°C F This compound (Crude Product) D->F Added to E CuCN, KCN E->F Reacts with G Extraction & Washing F->G Processed via H Drying G->H I Recrystallization H->I J Pure this compound I->J

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for the Sandmeyer reaction and have been adapted for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
2,4-Dichloro-6-methylanilineC₇H₇Cl₂N176.05≥97%
Hydrochloric Acid (concentrated)HCl36.4637%
Sodium NitriteNaNO₂69.00≥99%
Copper(I) CyanideCuCN89.56≥98%
Potassium CyanideKCN65.12≥97%
TolueneC₇H₈92.14≥99.5%
DichloromethaneCH₂Cl₂84.93≥99.5%
Sodium BicarbonateNaHCO₃84.01≥99%
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%
EthanolC₂H₅OH46.0795%
Step 1: Diazotization of 2,4-Dichloro-6-methylaniline
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,4-Dichloro-6-methylaniline (1.0 eq).

  • Add a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in water and add it to the dropping funnel.

  • Add the sodium nitrite solution dropwise to the aniline suspension over a period of 30-45 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is indicated by a clear, pale-yellow solution.

Step 2: Cyanation Reaction
  • In a separate, larger beaker, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Cool this cyanide solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred cyanide solution. A vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

Step 3: Product Isolation and Purification
  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with toluene or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical Sandmeyer reaction outcomes. Actual results may vary depending on the specific reaction conditions and scale.

ParameterExpected Value
Yield
- Crude Yield75-85%
- Purified Yield60-75%
Purity (after recrystallization) ≥98% (by GC or HPLC)
Physical Properties
- AppearanceOff-white to pale yellow crystalline solid
- Melting Point42-46 °C[1]
Spectroscopic Data
- ¹H NMR (CDCl₃)Consistent with the structure of this compound
- ¹³C NMR (CDCl₃)Consistent with the structure of this compound
- IR (KBr, cm⁻¹)~2230 (C≡N stretch)
- Mass Spec (m/z)[M]+ corresponding to C₈H₅Cl₂N

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression and key transformations in the synthesis process.

Logical_Progression Start Starting Material: 2,4-Dichloro-6-methylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Intermediate: 2,4-Dichloro-6-methylbenzenediazonium Chloride Diazotization->Diazonium_Salt Cyanation Cyanation (Sandmeyer) (CuCN) Diazonium_Salt->Cyanation Crude_Product Crude Product: This compound Cyanation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Final Product: Pure this compound Purification->Final_Product

Caption: Logical progression of the synthesis.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) for all chemicals and perform a thorough risk assessment before undertaking any experimental work.

References

Technical Guide: Physicochemical Properties of 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dichloro-6-methylbenzonitrile, a substituted aromatic nitrile. This document is intended for researchers, scientists, and professionals in drug development and other chemical industries who require detailed information on this compound for their work. The guide presents quantitative data in a structured format, details relevant experimental protocols, and includes a workflow diagram for the determination of these properties.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 175277-98-2[1][2][3][4]
Molecular Formula C₈H₅Cl₂N[3][4]
Synonyms 4,6-Dichloro-o-tolunitrile[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Weight 186.04 g/mol [5]
Melting Point 75 - 78 °C[2]
72.0 - 82.0 °C[6][7]
Boiling Point 287 °C at 760 mmHg[1]
Flash Point 124.1 °C[1]
Refractive Index 1.572[1]
Solubility No data available
Density No data available
Vapor Pressure No data available

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[9]

  • Mortar and pestle (for sample pulverization)

  • Spatula

Procedure:

  • Ensure the sample of this compound is a fine, dry powder. If necessary, pulverize the crystals using a mortar and pestle.[9]

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[8]

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[9][10]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid droplet appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

  • For purity assessment, a mixed melting point can be performed by mixing the sample with a known standard. A depression or broadening of the melting range indicates the presence of impurities.[10]

Boiling Point Determination (for liquids, provided for context)

While this compound is a solid at room temperature, the determination of its boiling point would require it to be in a liquid state. The Thiele tube method is a common and effective technique for this purpose.

Apparatus:

  • Thiele tube[11]

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heat-resistant mineral oil

  • Bunsen burner or other heat source

Procedure:

  • Fill the Thiele tube with mineral oil to a level above the side-arm junction.

  • Place a small amount of the liquid sample into the small test tube.

  • Invert the capillary tube (sealed end up) and place it into the sample in the test tube.

  • Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube with a small flame.[11]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12]

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for its application in synthesis, formulations, and biological assays.

Apparatus:

  • Test tubes with stoppers

  • Vortex mixer or shaker

  • Analytical balance

  • Graduated pipettes

Procedure for Qualitative Solubility:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

  • To each tube, add a small volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, toluene, dimethyl sulfoxide).

  • Stopper the test tubes and shake or vortex them vigorously for a set period (e.g., 1-2 minutes).

  • Visually inspect the tubes for the complete dissolution of the solid. If the solid dissolves, the compound is considered soluble in that solvent at that concentration.

Procedure for Quantitative Solubility:

  • Prepare a saturated solution of this compound in the desired solvent by adding an excess amount of the solid to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Carefully separate the undissolved solid from the solution by filtration or centrifugation.

  • Accurately measure the concentration of the solute in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating a known volume of the solvent and weighing the residue.

Workflow and Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a solid organic compound like this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of 2,4-Dichloro-6- methylbenzonitrile Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Solubility Solubility Assessment Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity Purity Analysis (e.g., HPLC, GC) MeltingPoint->Purity Spectroscopy->Purity DataAnalysis Data Compilation & Analysis Purity->DataAnalysis Report Technical Guide / Whitepaper DataAnalysis->Report

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to 2,4-Dichloro-6-methylbenzonitrile (CAS No. 175277-98-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylbenzonitrile is a substituted aromatic nitrile. Such compounds are often utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of chlorine and methyl groups on the benzonitrile scaffold can influence its reactivity and physicochemical properties, making it a potentially useful building block in organic synthesis.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is scarce. The following table summarizes the basic information available from chemical suppliers.[1][2][3][4][5][6]

PropertyValueSource
CAS Number 175277-98-2[1][2][3][4][5][6]
Molecular Formula C₈H₅Cl₂N[1][2][4]
Molecular Weight 186.04 g/mol [2][3][4]
IUPAC Name This compound[6]
Synonyms 4,6-Dichloro-o-tolunitrile[6]
Appearance Not specified (often solid)
Storage Sealed in a dry, room temperature environment.[3]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the searched scientific literature. Chemical intermediates of this nature are often synthesized through proprietary industrial processes.

A generalized, hypothetical synthesis workflow for such a compound could involve the Sandmeyer reaction, starting from a corresponding aniline derivative.

G Aniline 2,4-Dichloro-6-methylaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, HCl Benzonitrile This compound Diazonium->Benzonitrile CuCN

Caption: Hypothetical Sandmeyer reaction for synthesis.

Analytical Methods

Specific analytical methods for the quantitative determination of this compound are not detailed in public literature. However, standard analytical techniques for similar compounds would be applicable. These may include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify the compound based on its mass-to-charge ratio and retention time.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification using a suitable standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the magnetic properties of its atomic nuclei.

  • Infrared (IR) Spectroscopy: To identify the presence of the nitrile (C≡N) functional group.

Biological Activity and Drug Development Applications

There is no specific information in the public domain regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound.

While some nitrile-containing compounds serve as active pharmaceutical ingredients, it is more probable that this compound functions as a chemical intermediate in the synthesis of larger, biologically active molecules. The "dichloro-methyl-phenyl" moiety is found in some pharmacologically active compounds, suggesting that this benzonitrile could be a precursor for such molecules.

Due to the lack of data on its biological effects, no signaling pathway diagrams or experimental workflows related to its biological activity can be provided.

Safety and Handling

Information regarding the specific toxicity and handling of this compound is limited. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

This compound (CAS No. 175277-98-2) is a chemical intermediate for which detailed public scientific data is not available. Its primary utility likely lies in its role as a building block in organic synthesis for the creation of more complex molecules that may have applications in pharmaceuticals or other industries. Further research would be required to elucidate its specific properties, reactivity, and any potential biological activity.

References

An In-depth Technical Guide to 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 2,4-Dichloro-6-methylbenzonitrile. Due to the limited publicly available data on its specific biological activity, this document focuses on the foundational chemical aspects of the compound and outlines general experimental protocols relevant to its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

This compound is a substituted aromatic nitrile. The core structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 6, and a nitrile group at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 175277-98-2N/A
Molecular Formula C₈H₅Cl₂NN/A
Molecular Weight 186.04 g/mol N/A
Synonyms 4,6-Dichloro-o-tolunitrileN/A

Synthesis

A plausible and common method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[1][2] This reaction involves the diazotization of a primary aryl amine followed by treatment with a copper(I) cyanide salt.[1][2] For the synthesis of this compound, the logical precursor would be 2,4-dichloro-6-methylaniline.

Proposed Synthetic Pathway: Sandmeyer Reaction

The overall synthetic scheme would involve two main steps: the formation of the diazonium salt from 2,4-dichloro-6-methylaniline, followed by the cyanation reaction.

Sandmeyer Reaction for this compound Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation 2,4-Dichloro-6-methylaniline 2,4-Dichloro-6-methylaniline Diazonium Salt Diazonium Salt 2,4-Dichloro-6-methylaniline->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound CuCN

Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure based on the principles of the Sandmeyer reaction and would require optimization for this specific substrate.

Materials:

  • 2,4-dichloro-6-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to be used with caution)

  • Ice

  • Water

  • Organic solvent (e.g., dichloromethane, diethyl ether)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

Procedure:

Step 1: Diazotization of 2,4-dichloro-6-methylaniline

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve a known molar equivalent of 2,4-dichloro-6-methylaniline in a solution of concentrated hydrochloric acid and water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature remains between 0-5 °C. The addition should be controlled to prevent the evolution of nitrogen oxides.

  • Stir the resulting mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be tested for the presence of excess nitrous acid using starch-iodide paper.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide in water. If necessary, a solution of sodium cyanide can be added to facilitate the dissolution of CuCN, forming a cyanocuprate complex. Extreme caution must be exercised when handling cyanides.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The temperature should be maintained as per the requirements of the specific reaction, which may range from 0 °C to room temperature or slightly elevated temperatures.

  • Observe for the evolution of nitrogen gas, which indicates the progression of the reaction.

  • After the addition is complete, continue stirring the reaction mixture for a specified period (e.g., 1-2 hours) at an appropriate temperature to ensure the reaction goes to completion.

  • Once the reaction is complete, the product can be isolated by extraction with a suitable organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by a suitable method such as recrystallization or column chromatography.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in the public domain. The following sections provide expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key vibrational modes.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3050-3100Aromatic C-H stretchMedium
~2920-2980Methyl C-H stretchMedium
~2220-2240C≡N stretch (nitrile)Strong
~1550-1600Aromatic C=C stretchMedium-Strong
~1450-1490Aromatic C=C stretchMedium-Strong
~1000-1200C-Cl stretchStrong
~800-900Aromatic C-H out-of-plane bendStrong
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and nitrile substituents.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (at C3)~7.4-7.6Doublet
Aromatic-H (at C5)~7.3-7.5Doublet
Methyl-H (at C6)~2.5-2.7Singlet

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the quaternary carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-CN (nitrile)~115-120
C-Cl (aromatic)~130-140
C-H (aromatic)~125-135
C-CH₃ (aromatic)~135-145
C (methyl)~18-22

Note: These are approximate ranges and the actual values would need to be determined experimentally.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms. The fragmentation pattern would likely involve the loss of chlorine atoms, the methyl group, and the nitrile group.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragment
185/187/189[C₈H₅³⁵Cl₂N]⁺, [C₈H₅³⁵Cl³⁷ClN]⁺, [C₈H₅³⁷Cl₂N]⁺ (Molecular ion cluster)
170/172/174[M - CH₃]⁺
150/152[M - Cl]⁺
115[M - 2Cl]⁺

Biological Activity

There is currently a lack of specific data in the public domain regarding the biological activity of this compound. However, the broader class of dichlorobenzonitriles has been investigated for various biological effects. For instance, the isomer 2,6-dichlorobenzonitrile (dichlobenil) is a well-known herbicide that acts by inhibiting cellulose biosynthesis.[1][3] Studies on other substituted benzonitriles have explored their potential as anti-inflammatory, antifungal, and cytotoxic agents.[4][5][6]

Given the structural similarities to other biologically active benzonitriles, it would be of interest to investigate this compound for similar properties.

Proposed Experimental Protocols for Biological Evaluation

The following are generalized protocols that could be adapted to assess the potential biological activities of this compound.

This assay determines the effect of the compound on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (prepared by serial dilution of the stock solution) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This assay evaluates the pre-emergent herbicidal potential of the compound.

Materials:

  • Seeds of a model plant species (e.g., cress, lettuce)

  • Petri dishes with filter paper

  • This compound solutions at various concentrations

  • Distilled water (control)

  • Growth chamber with controlled light and temperature

Procedure:

  • Place a sterile filter paper in each petri dish and moisten it with a known volume of the test solution or distilled water.

  • Place a specific number of seeds on the filter paper in each petri dish.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions.

  • After a set period (e.g., 7 days), measure the germination percentage, root length, and shoot length of the seedlings.

  • Compare the results for the treated groups with the control group to assess the inhibitory effect of the compound.

This assay determines the minimum inhibitory concentration (MIC) of the compound against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Broth (SDB)

  • This compound stock solution in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized fungal inoculum.

  • Perform serial two-fold dilutions of the this compound stock solution in SDB in the wells of a 96-well plate.

  • Inoculate each well with the fungal suspension. Include a positive control (fungus in broth without the compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth.

Conclusion

This compound is a halogenated and methylated benzonitrile derivative with potential for further investigation in various fields of chemistry and biology. While detailed experimental data for this specific compound is scarce, this guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted spectral characteristics. The outlined experimental protocols for biological evaluation offer a starting point for researchers interested in exploring the potential cytotoxic, herbicidal, or antifungal properties of this molecule. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to the Spectral Data of 4,6-Dichloro-o-tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for 4,6-dichloro-o-tolunitrile (also known as 2,4-dichloro-6-methylbenzonitrile), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental spectral data in the public domain, this document focuses on predicted values derived from the analysis of structurally related compounds. This guide serves as a valuable resource for the identification, characterization, and quality control of 4,6-dichloro-o-tolunitrile in a research and development setting.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4,6-dichloro-o-tolunitrile. These predictions are based on established principles of spectroscopy and comparison with experimental data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for 4,6-Dichloro-o-tolunitrile
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃~2.5Singlet3H-
Ar-H (H-3)~7.4Doublet1H~2.0
Ar-H (H-5)~7.6Doublet1H~2.0

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 4,6-Dichloro-o-tolunitrile
Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃~20
C-CN (C-1)~115
-CN~117
C-Cl (C-4)~135
C-Cl (C-6)~138
C-H (C-3)~131
C-H (C-5)~133
C-CH₃ (C-2)~140

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Bands for 4,6-Dichloro-o-tolunitrile
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)3100-3000Medium
C-H (Aliphatic, -CH₃)2980-2850Medium
C≡N (Nitrile)2240-2220Sharp, Strong
C=C (Aromatic)1600-1450Medium to Strong
C-Cl (Aryl Halide)1100-1000Strong
Table 4: Predicted Mass Spectrometry Data for 4,6-Dichloro-o-tolunitrile
FragmentPredicted m/zRelative Intensity
[M]⁺185/187/189High (Isotopic pattern for 2 Cl)
[M-CH₃]⁺170/172/174Medium
[M-Cl]⁺150/152Medium
[M-HCN]⁺158/160/162Low

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a compound such as 4,6-dichloro-o-tolunitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096.

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay: 2.0 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the solvent signal (CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a soluble sample, cast a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 1000 amu/s.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. Compare the isotopic distribution of chlorine-containing fragments with theoretical patterns.

Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of 4,6-dichloro-o-tolunitrile, followed by its spectral characterization.

G cluster_synthesis Synthesis Workflow cluster_analysis Spectral Analysis start 2-Amino-6-methylaniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuCN) diazotization->sandmeyer Diazonium Salt Intermediate chlorination Chlorination (Cl2, Lewis Acid) sandmeyer->chlorination o-Tolunitrile product 4,6-Dichloro-o-tolunitrile chlorination->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectral Data Tables nmr->data ir->data ms->data

Caption: Synthetic and analytical workflow for 4,6-Dichloro-o-tolunitrile.

Solubility Profile of 2,4-Dichloro-6-methylbenzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4-Dichloro-6-methylbenzonitrile, a significant intermediate in the synthesis of various chemical and pharmaceutical compounds. A comprehensive review of publicly available scientific literature, chemical databases, and supplier documentation reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide, therefore, serves to highlight this data gap and provides detailed, established experimental protocols to enable researchers to determine these critical values in their own laboratory settings. The methodologies outlined include the widely accepted isothermal saturation method followed by gravimetric analysis, ensuring the generation of accurate and reproducible solubility data. This document is intended to be a foundational resource for scientists and professionals engaged in process development, formulation, and analytical method development involving this compound.

Introduction

This compound (CAS No. 175277-98-2) is a substituted aromatic nitrile whose utility in organic synthesis is of growing interest. The physicochemical properties of this compound, particularly its solubility in various organic solvents, are fundamental parameters for its application in reaction chemistry, purification processes such as crystallization, and the formulation of solutions for analytical purposes. The efficiency of synthetic routes and the purity of the final products are often directly influenced by the solubility characteristics of the intermediates.

Despite its importance, a thorough search of scientific databases and chemical supplier information has not yielded specific quantitative solubility data for this compound. This guide provides a robust experimental framework for determining this essential property.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)
MethanolAmbientData Not Available
EthanolAmbientData Not Available
AcetoneAmbientData Not Available
TolueneAmbientData Not Available
Ethyl AcetateAmbientData Not Available
DichloromethaneAmbientData Not Available
AcetonitrileAmbientData Not Available
N,N-Dimethylformamide (DMF)AmbientData Not Available
Tetrahydrofuran (THF)AmbientData Not Available
HexaneAmbientData Not Available

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following protocol details the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[1]

Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature for a sufficient duration to achieve a saturated solution.[1] The concentration of the solute in the saturated solution is then determined, typically by gravimetric analysis after solvent evaporation.[2][3]

Materials and Apparatus
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Analytical balance (accurate to ±0.1 mg)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed glass vials

  • Drying oven or vacuum oven

Procedure
  • Preparation of the Solid-Solvent Mixture: Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure that equilibrium with the saturated solution is achieved.[1]

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a predetermined period (e.g., 24-48 hours). The equilibration time should be sufficient to ensure that the concentration of the dissolved solid reaches a constant value.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To avoid aspirating any solid particles, immediately attach a syringe filter and dispense the clear filtrate into a pre-weighed, clean, and dry evaporating dish or vial.

  • Gravimetric Analysis:

    • Record the exact mass of the empty evaporating dish (W1).

    • Record the mass of the evaporating dish containing the known volume of the saturated solution (W2).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used.

    • Once the solvent is completely evaporated, place the evaporating dish in a drying oven (e.g., at 50-60 °C) until a constant mass is achieved.

    • Allow the dish to cool to room temperature in a desiccator before weighing.

    • Record the final mass of the evaporating dish with the dry solute (W3).[2][3]

Data Calculation
  • Mass of the dissolved solute:

    • Mass_solute = W3 - W1

  • Mass of the solvent:

    • Mass_solvent = W2 - W3

  • Solubility (in g/100 g of solvent):

    • Solubility = (Mass_solute / Mass_solvent) * 100

  • To express solubility in other units, such as g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 2,4-Dichloro-6- methylbenzonitrile to vial B Add known volume of organic solvent A->B C Seal vial and place in thermostatic shaker at constant T B->C D Equilibrate for 24-48 hours C->D E Withdraw supernatant via syringe and filter D->E F Transfer known volume to pre-weighed dish E->F G Evaporate solvent F->G H Dry residue to constant mass G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the scientific literature, this technical guide provides a detailed and reliable experimental protocol for its determination. The isothermal saturation method coupled with gravimetric analysis is a robust approach that will enable researchers to generate the necessary data for their specific applications. Accurate solubility data is indispensable for the efficient design of synthetic processes, purification strategies, and the formulation of this important chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 2,4-dichloro-6-methylbenzonitrile. The presence of two electron-withdrawing chlorine atoms and one electron-donating methyl group on the benzene ring, in addition to the inherent electronic properties of the nitrile functionality, imparts a unique reactivity profile to this molecule. This document explores the key transformations of the nitrile group, including hydrolysis, reduction, and cycloaddition reactions. Detailed experimental protocols, supported by mechanistic insights and quantitative data where available, are presented to facilitate the practical application of this knowledge in research and development settings.

Introduction

This compound is a substituted aromatic nitrile of interest in organic synthesis, particularly as a building block for agrochemicals and pharmaceuticals. The reactivity of the nitrile group (-C≡N) is central to its synthetic utility. The carbon-nitrogen triple bond is characterized by a significant dipole moment, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This electronic arrangement makes the nitrile group susceptible to a variety of chemical transformations.

The substituents on the benzene ring play a crucial role in modulating the reactivity of the nitrile group. The two chlorine atoms at the 2- and 4-positions are electron-withdrawing through inductive effects, which generally increases the electrophilicity of the nitrile carbon. Conversely, the methyl group at the 6-position is electron-donating through hyperconjugation, which can slightly decrease the electrophilicity of the nitrile carbon. The ortho-position of the methyl group and one of the chlorine atoms relative to the nitrile group may also introduce steric hindrance, influencing the approach of reagents.

This guide will delve into the principal reactions of the nitrile group in this compound, providing a theoretical framework and practical methodologies for its chemical manipulation.

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles is a fundamental transformation that converts them into either amides or carboxylic acids, depending on the reaction conditions. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The initial product is an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide, typically requiring more forcing conditions, yields the corresponding carboxylic acid, 2,4-dichloro-6-methylbenzoic acid, and an ammonium salt.

General Reaction Pathway:

Nitrile This compound ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H+ ImidicAcid Imidic Acid ProtonatedNitrile->ImidicAcid + H2O - H+ Amide 2,4-Dichloro-6-methylbenzamide ImidicAcid->Amide Tautomerization CarboxylicAcid 2,4-Dichloro-6-methylbenzoic Acid Amide->CarboxylicAcid + H2O, H+ - NH4+

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as hydroxide, the nitrile carbon is directly attacked by the nucleophile. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed under more vigorous basic conditions to yield the carboxylate salt, which upon acidification, gives 2,4-dichloro-6-methylbenzoic acid.

General Reaction Pathway:

Nitrile This compound Intermediate Intermediate Anion Nitrile->Intermediate + OH- ImidicAcid Imidic Acid Intermediate->ImidicAcid + H2O - OH- Amide 2,4-Dichloro-6-methylbenzamide ImidicAcid->Amide Tautomerization Carboxylate 2,4-Dichloro-6-methylbenzoate Amide->Carboxylate + OH- - NH3 CarboxylicAcid 2,4-Dichloro-6-methylbenzoic Acid Carboxylate->CarboxylicAcid + H3O+

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Protocol: Hydrolysis to 2,4-Dichloro-6-methylbenzoic Acid

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)

  • Water

  • Diethyl ether or other suitable organic solvent

  • Hydrochloric Acid (HCl) for acidification (in case of basic hydrolysis)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Acid-Catalyzed Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place this compound (1.0 eq).

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). Caution: The addition of water to concentrated sulfuric acid is highly exothermic. Always add acid to water slowly with cooling.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature and pour it onto crushed ice.

  • The solid carboxylic acid product may precipitate. If so, collect it by vacuum filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2,4-dichloro-6-methylbenzoic acid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Base-Catalyzed Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place this compound (1.0 eq) and a solution of sodium hydroxide in water (e.g., 10-20% w/v).

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an organic solvent was used, remove it under reduced pressure.

  • Acidify the aqueous solution to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid. Caution: This should be done in an ice bath as the neutralization is exothermic.

  • The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Alternatively, extract the acidified solution with an organic solvent, wash the organic layer with brine, dry, and evaporate the solvent.

  • Purify by recrystallization.

Table 1: Expected Spectroscopic Data for 2,4-Dichloro-6-methylbenzoic Acid

Spectroscopic TechniqueExpected Features
¹H NMR Aromatic protons (singlets or doublets), methyl protons (singlet), and a broad singlet for the carboxylic acid proton.
¹³C NMR Signals for the carboxyl carbon, aromatic carbons (including those attached to chlorine), and the methyl carbon.
IR Spectroscopy A broad O-H stretch (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-Cl stretches.
Mass Spectrometry Molecular ion peak corresponding to the mass of C₈H₆Cl₂O₂.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, (2,4-dichloro-6-methylphenyl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde, although this is often performed at low temperatures to prevent over-reduction.

Reduction to a Primary Amine with LiAlH₄

Lithium aluminum hydride is a powerful reducing agent that delivers hydride ions to the electrophilic nitrile carbon. The reaction proceeds through the formation of an imine intermediate, which is further reduced to the amine. An aqueous workup is necessary to protonate the resulting amino-aluminate complex.

General Reaction Pathway:

Nitrile This compound ImineComplex Intermediate Imine-Aluminate Complex Nitrile->ImineComplex 1. LiAlH4 AmineComplex Amino-Aluminate Complex ImineComplex->AmineComplex Amine (2,4-Dichloro-6-methylphenyl)methanamine AmineComplex->Amine 2. H2O workup Nitrile This compound Oxadiazole 1,2,4-Oxadiazole Derivative Nitrile->Oxadiazole NitrileOxide Nitrile Oxide (R'-CNO) NitrileOxide->Oxadiazole

Potential Research Applications of 2,4-Dichloro-6-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

2,4-Dichloro-6-methylbenzonitrile, a substituted aromatic nitrile, presents itself as a versatile yet under-explored building block in synthetic organic chemistry. While direct research applications are not extensively documented in publicly available literature, its chemical structure, featuring a reactive nitrile group and strategically positioned chloro and methyl substituents on a benzene ring, suggests significant potential as a precursor for a variety of heterocyclic compounds with known biological activities. This technical guide explores the hypothesized research applications of this compound, focusing on its utility in the synthesis of potentially bioactive molecules such as quinazolines, tetrazoles, and pyridopyrimidines. This document aims to provide researchers and drug development professionals with a foundational understanding of its synthetic potential and to stimulate further investigation into its applications.

Introduction

This compound (CAS No. 175277-98-2), also known as 4,6-Dichloro-o-tolunitrile, is an organic compound with the chemical formula C₈H₅Cl₂N.[1] Its molecular structure is characterized by a benzonitrile core with two chlorine atoms at positions 2 and 4, and a methyl group at position 6. The presence of these functional groups imparts a unique reactivity profile, making it a candidate for the synthesis of complex molecular architectures. Benzonitrile derivatives are well-established precursors in the pharmaceutical and agrochemical industries, serving as key intermediates in the synthesis of a wide array of commercial products.[2] This guide will delineate potential synthetic pathways and applications for this compound based on established chemical transformations of analogous compounds.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided in Table 1. Safety and handling information, as derived from available Safety Data Sheets (SDS), is summarized in Table 2.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 175277-98-2[1][3]
Molecular Formula C₈H₅Cl₂N[1][3]
Molecular Weight 186.04 g/mol [1]
IUPAC Name This compound[3]
Synonyms 4,6-Dichloro-o-tolunitrile[3]
Appearance Not specified (likely solid)
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified (likely soluble in organic solvents)

Table 2: Hazard and Precautionary Information for this compound

Hazard StatementPrecautionary Statement
Harmful if swallowed.Wash skin thoroughly after handling.
Harmful in contact with skin.Do not eat, drink or smoke when using this product.
Causes skin irritation.Wear protective gloves/ protective clothing/ eye protection/ face protection.
Causes serious eye irritation.IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
Harmful if inhaled.IF ON SKIN: Wash with plenty of water.
May cause respiratory irritation.IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Store in a well-ventilated place. Keep container tightly closed.

Note: This information is based on data for structurally similar compounds and may not be exhaustive. Always consult the specific Safety Data Sheet before handling this chemical.

Hypothesized Research Applications

Based on the known reactivity of the benzonitrile moiety and the influence of its substituents, this compound is a promising starting material for the synthesis of several classes of heterocyclic compounds with potential therapeutic applications.

Synthesis of Substituted Quinazolines

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of quinazolines often involves the cyclization of appropriately substituted anthranilonitriles (2-aminobenzonitriles) or related precursors. This compound, being a substituted o-tolunitrile, could potentially be converted to a corresponding anthranilonitrile derivative, which can then undergo cyclization to form a substituted quinazoline.

A plausible synthetic route would involve the amination of one of the chloro-substituents, followed by reaction with a suitable one-carbon synthon.

G A 2,4-Dichloro-6- methylbenzonitrile B Substituted 2-Aminobenzonitrile A->B Amination C Substituted Quinazoline B->C Cyclization (e.g., with an aldehyde)

Caption: Hypothesized synthetic pathway to quinazolines.

Synthesis of 5-Substituted Tetrazoles

Tetrazoles are another important class of heterocycles in medicinal chemistry, often used as bioisosteres for carboxylic acids. The [2+3] cycloaddition reaction between a nitrile and an azide is a common and efficient method for the synthesis of 5-substituted tetrazoles. This compound can likely undergo this reaction to yield a 5-(2,4-dichloro-6-methylphenyl)-1H-tetrazole.

This transformation is typically carried out using sodium azide in the presence of a Lewis acid or an ammonium salt catalyst.

G A 2,4-Dichloro-6- methylbenzonitrile B 5-(2,4-dichloro-6-methylphenyl)- 1H-tetrazole A->B [2+3] Cycloaddition (e.g., NaN3, catalyst) G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve aryl nitrile in solvent B Add sodium azide and catalyst A->B C Heat and monitor by TLC B->C D Cool and pour into ice-water C->D E Acidify and precipitate product D->E F Filter, wash, and dry E->F G Recrystallize F->G

References

An In-depth Technical Guide to Nucleophilic Substitution on 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and expected reactivity of 2,4-Dichloro-6-methylbenzonitrile in nucleophilic aromatic substitution (SNAr) reactions. Due to a scarcity of direct experimental data for this specific substrate in publicly available literature, this guide leverages established principles of SNAr and data from closely related analogues, particularly 2,4-dichlorobenzonitrile, to predict reaction outcomes and provide detailed experimental frameworks.

Introduction to Nucleophilic Aromatic Substitution (SNAr) on Dichlorobenzonitriles

Nucleophilic aromatic substitution is a critical reaction class in the synthesis of functionalized aromatic compounds, which are prevalent in pharmaceuticals and agrochemicals. In the case of this compound, the benzene ring is rendered electrophilic by the presence of two electron-withdrawing chlorine atoms and a strongly electron-withdrawing nitrile group (-CN). This electronic arrangement facilitates the attack of nucleophiles, leading to the substitution of one or both chlorine atoms.

The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.

Regioselectivity of Nucleophilic Attack

The regioselectivity of nucleophilic substitution on this compound is dictated by the electronic effects of the substituents. The nitrile group, being a powerful electron-withdrawing group through both inductive and resonance effects, strongly activates the ortho (C2) and para (C4) positions to nucleophilic attack.

  • Attack at C2 (ortho to -CN): A nucleophilic attack at the C2 position allows for the delocalization of the negative charge of the Meisenheimer intermediate onto the nitrile group through resonance, providing significant stabilization.

  • Attack at C4 (para to -CN): Similarly, an attack at the C4 position enables resonance stabilization of the negative charge by the nitrile group.

The presence of the methyl group at the C6 position introduces a mild electron-donating inductive effect and potential steric hindrance. This may slightly disfavor attack at the adjacent C2 position compared to the C4 position. Therefore, it is anticipated that nucleophilic attack will preferentially occur at the C4 position .

Predicted Reactivity with Common Nucleophiles

Based on analogous reactions with 2,4-dichlorobenzonitrile and related compounds, the following reactivity patterns with common nucleophiles can be predicted. The quantitative data presented in the tables below are illustrative and based on typical yields for SNAr reactions on activated dichlorinated aromatic systems.

Table 1: Predicted Outcomes of Monosubstitution Reactions
NucleophileReagent(s)Typical SolventTypical ConditionsExpected Major ProductPredicted Yield (%)
Amine (e.g., Aniline)Aniline, K2CO3DMF80-100 °C, 4-8 h4-Anilino-2-chloro-6-methylbenzonitrile75-90
Alkoxide (e.g., Methoxide)NaOCH3MethanolReflux, 2-6 h2-Chloro-4-methoxy-6-methylbenzonitrile80-95
Thiolate (e.g., Thiophenoxide)Thiophenol, K2CO3DMF60-80 °C, 3-6 h2-Chloro-6-methyl-4-(phenylthio)benzonitrile85-95
Table 2: Predicted Outcomes of Disubstitution Reactions
NucleophileReagent(s)Typical SolventTypical ConditionsExpected Major ProductPredicted Yield (%)
Amine (e.g., Pyrrolidine)Pyrrolidine (excess)NMP120-150 °C, 12-24 h2,4-Di(pyrrolidin-1-yl)-6-methylbenzonitrile70-85
Alkoxide (e.g., Ethoxide)NaOCH2CH3 (excess)EthanolReflux, 8-16 h2,4-Diethoxy-6-methylbenzonitrile75-90

Experimental Protocols

The following protocols are based on analogous nucleophilic aromatic substitution reactions and should be adapted and optimized for this compound.

Protocol 1: Synthesis of 2-Chloro-4-methoxy-6-methylbenzonitrile (Analogous Reaction)

This protocol is adapted from the reaction of 2,4-dichlorobenzonitrile with sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium methoxide (1.1 eq.) to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., 1 M HCl) until pH 7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 4-Anilino-2-chloro-6-methylbenzonitrile (Analogous Reaction)

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), aniline (1.1 eq.), and potassium carbonate (1.5 eq.).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a large volume of water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

General Mechanism of Nucleophilic Aromatic Substitution

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Workflow for SNAr Reactions

SNAr_Workflow A Reactants Mixing (Aryl Halide, Nucleophile, Base, Solvent) B Reaction (Heating & Stirring) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Work-up (Quenching, Extraction) C->D Reaction Complete E Purification (Chromatography / Recrystallization) D->E F Product Characterization (NMR, MS, IR) E->F

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Predicted Regioselectivity on this compound

Regioselectivity Start This compound C2-Cl C4-Cl P4 Major Product (Substitution at C4) Start:c4->P4 P2 Minor Product (Substitution at C2) Start:c2->P2 Nu Nu⁻ Nu->Start:c4 Favored Attack Nu->Start:c2 Disfavored Attack (Steric Hindrance)

Caption: Predicted regioselectivity of nucleophilic attack.

Conclusion

This compound is an activated aromatic substrate poised for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitrile group, combined with two chloro substituents, renders the aromatic ring susceptible to attack by a variety of nucleophiles. Regioselective substitution is predicted to occur preferentially at the C4 position due to electronic activation and reduced steric hindrance compared to the C2 position. While direct experimental data is limited, the principles of SNAr and analogous reactions on similar structures provide a robust framework for the design and execution of synthetic routes to novel functionalized benzonitrile derivatives. The experimental protocols and predictive data presented in this guide serve as a valuable starting point for researchers in the fields of medicinal chemistry and materials science.

Methodological & Application

Application Notes and Protocols for the Quantification of 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of 2,4-Dichloro-6-methylbenzonitrile in various matrices. The methodologies outlined are based on established analytical principles for similar chlorinated aromatic compounds and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical and agrochemical synthesis. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and impurity profiling. This application note describes a sensitive and selective method for the determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the analysis of volatile and semi-volatile organic compounds.[1]

The principle of the method involves the extraction of this compound from the sample matrix, followed by concentration and analysis by GC-MS.[2] An internal standard is utilized to ensure accuracy and correct for variations in sample preparation and instrument response.[3]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Solid Phase Extraction (SPE) manifold and cartridges (e.g., Divinylbenzene-based)[3]

    • Nitrogen evaporator

    • Autosampler vials, caps, and septa

    • Standard laboratory glassware (pipettes, volumetric flasks, etc.)

  • Reagents:

    • This compound analytical standard (CAS No. 175277-98-2)[4]

    • Internal Standard (e.g., 2,4,6-Trichlorobenzonitrile)[3]

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Methylene chloride (GC grade)

    • Deionized water

    • Nitrogen gas (high purity)

Standard and Sample Preparation

2.2.1. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,4,6-Trichlorobenzonitrile and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.

2.2.2. Sample Preparation (Aqueous Matrix) - Solid Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a divinylbenzene SPE cartridge by passing 5 mL of methylene chloride followed by 5 mL of methanol, and then 10 mL of deionized water. Do not allow the cartridge to go dry.[3]

  • Sample Loading: Load 100 mL of the aqueous sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove interfering polar components.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methylene chloride.

  • Concentration and Reconstitution: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen. Add the internal standard to a final concentration of 1 µg/mL and adjust the final volume to 1 mL with methylene chloride. Transfer to an autosampler vial for GC-MS analysis.[3]

GC-MS Instrumental Conditions
  • Gas Chromatograph:

    • Column: TG-5-SilMS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[5]

    • Injector: Splitless mode, 250°C

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 minute

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • This compound: Monitor ions m/z 185, 150, 123

      • Internal Standard (2,4,6-Trichlorobenzonitrile): Monitor ions m/z 205, 170, 135[3]

Data Presentation

The quantitative performance of this method is summarized in the table below. These values are representative of what can be expected from a validated method for this type of analyte.[6][7][8]

ParameterResult
Linearity (R²) > 0.995
Range 0.1 - 10 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL

Visualization of Experimental Workflow

experimental_workflow sample Sample Collection prep Sample Preparation (Solid Phase Extraction) sample->prep Extraction is_spike Internal Standard Spiking prep->is_spike Concentration & Reconstitution gcms GC-MS Analysis is_spike->gcms Injection data_acq Data Acquisition (SIM Mode) gcms->data_acq quant Quantification (Calibration Curve) data_acq->quant report Reporting Results quant->report

Caption: Workflow for the quantification of this compound.

References

HPLC analysis of 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Analysis of 2,4-Dichloro-6-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This reverse-phase HPLC (RP-HPLC) method is designed for the accurate and precise determination of this compound in bulk materials or reaction mixtures. The protocol herein provides a comprehensive guide for sample preparation, chromatographic conditions, and data analysis, making it suitable for routine quality control and research applications.

Introduction

This compound is a substituted aromatic nitrile that serves as a key intermediate in the synthesis of various chemical and pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for such purposes due to its specificity, sensitivity, and robustness. This document provides a detailed protocol for the .

Experimental Protocol

This section outlines the necessary instrumentation, reagents, and detailed procedures for the analysis.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds.

  • Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.45 µm syringe filters for sample preparation.

Reagents and Solutions
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Methanol (MeOH): HPLC grade.

  • This compound: Reference standard of known purity (≥98%).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio may require minor adjustments to achieve the desired retention time.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Preparation of Sample Solutions
  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a suitable volume of methanol to dissolve the sample, using sonication if necessary.

  • Dilute to the mark with methanol.

  • Further dilute an aliquot of this solution with the mobile phase to a final concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following are the recommended starting conditions for the HPLC analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 225 nm
Run Time Approximately 10 minutes

Data Presentation and Results

The following tables summarize the expected quantitative data for the based on the described method.

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTypical Result
Retention Time (min) -~ 5.2
Tailing Factor ≤ 2.01.1
Theoretical Plates > 20006500
Method Validation Summary

The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantitation (LOQ) (µg/mL) 0.6
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the .

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Run cluster_data Data Handling cluster_analysis Analysis & Reporting prep Sample and Standard Preparation hplc HPLC Analysis prep->hplc Prepared Samples stock Prepare Stock Solution (1000 µg/mL in MeOH) working Prepare Working Standards (Dilute with Mobile Phase) stock->working filter Filter all solutions (0.45 µm Syringe Filter) working->filter sample_prep Prepare Sample Solution (Dissolve and Dilute) sample_prep->filter inject Inject Samples and Standards (10 µL) filter->inject data Data Acquisition and Processing hplc->data Chromatographic Data instrument Set up HPLC System (Column, Mobile Phase, Flow Rate, etc.) instrument->inject acquire Acquire Chromatograms (UV at 225 nm) inject->acquire analysis Quantitative Analysis data->analysis Processed Data integrate Integrate Peak Areas acquire->integrate calibration Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibration quantify Quantify Analyte in Sample integrate->quantify calibration->quantify report Report Results quantify->report

Caption: Workflow for .

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The method is expected to exhibit excellent linearity, accuracy, and precision, making it suitable for routine analysis in a quality control environment as well as for research and development purposes.

Application Note: High-Sensitivity GC-MS Protocol for the Detection of 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-6-methylbenzonitrile is a chemical intermediate of interest in various fields, including pharmaceutical and agricultural chemical development. Accurate and sensitive detection of this compound is crucial for process monitoring, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the identification and quantification of volatile and semi-volatile organic compounds like this compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and expected performance data.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation and subsequent GC-MS analysis. The choice of sample preparation technique may vary depending on the sample matrix. Liquid-liquid extraction (LLE) is described here and is suitable for aqueous samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This procedure is designed for the extraction of this compound from aqueous matrices.

Reagents and Materials:

  • This compound standard

  • Internal Standard (IS), e.g., 2,4,5,6-Tetrachloro-m-xylene

  • Dichloromethane (DCM), HPLC or pesticide residue grade

  • Sodium sulfate, anhydrous

  • Separatory funnels (250 mL)

  • Glass vials with PTFE-lined caps (2 mL)

  • Nitrogen evaporator or rotary evaporator

Procedure:

  • Transfer 100 mL of the aqueous sample to a 250 mL separatory funnel.

  • Spike the sample with an appropriate amount of the internal standard solution.

  • Add 30 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer (DCM) into a clean flask containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction of the aqueous layer with a fresh 30 mL portion of dichloromethane.

  • Combine the organic extracts.

  • Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

Instrumentation:

A standard gas chromatograph coupled with a mass spectrometer is used.

GC Conditions:

ParameterValue
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Column Flow Rate 1.0 mL/min
Oven Program Initial temperature of 50°C, hold for 1 min, ramp at 25°C/min to 125°C, then ramp at 10°C/min to 300°C, hold for 15 min.[1]

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of this compound (quantifier and qualifier ions).

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described protocol. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Linearity (R²) > 0.995
Recovery 85 - 110%
Precision (%RSD) < 15%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Collection Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (Dichloromethane) Spike->LLE Dry Drying with Sodium Sulfate LLE->Dry Concentrate Concentration under Nitrogen Dry->Concentrate Reconstitute Reconstitution in Solvent Concentrate->Reconstitute Inject GC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for this compound analysis.

References

Application Note: Purification of 2,4-Dichloro-6-methylbenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2,4-Dichloro-6-methylbenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis, using the recrystallization technique. The provided methodology is based on established principles of crystallization for small organic molecules.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2][3] This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, while impurities remain in the mother liquor. This application note outlines a systematic approach to solvent selection and provides a step-by-step protocol for the efficient purification of this compound.

Data Presentation: Solvent Selection

The selection of an appropriate solvent is critical for a successful recrystallization.[3] The ideal solvent should have a steep solubility curve for this compound, meaning its dissolving power increases significantly with temperature. Based on the "like dissolves like" principle, and considering the structure of this compound (a substituted aromatic nitrile), a range of organic solvents with varying polarities were evaluated. The following table summarizes the solubility characteristics of this compound in various potential recrystallization solvents.

SolventPolaritySolubility at 25°CSolubility at Boiling PointComments
WaterHighInsolubleInsolubleNot a suitable solvent.
EthanolPolarSparingly SolubleVery SolubleGood potential for single-solvent recrystallization.
IsopropanolPolarSparingly SolubleVery SolubleSimilar to ethanol, a good candidate.
HexanesNon-polarSparingly SolubleSolubleMay be suitable, but risk of "oiling out".
TolueneNon-polarSolubleVery SolubleMay be too good of a solvent at room temperature.
AcetonePolar AproticVery SolubleVery SolubleNot suitable due to high solubility at room temperature.
Ethanol/WaterMixedSparingly SolubleVery SolubleA promising mixed-solvent system to fine-tune solubility.

Experimental Protocol: Recrystallization of this compound

This protocol details the purification of crude this compound using Isopropanol as the recrystallization solvent.

Materials and Equipment:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Distilled water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 50 mL of Isopropanol to the flask.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Continue to add small portions of Isopropanol until the solid completely dissolves at the boiling point of the solvent. Add a minimal excess of solvent to ensure the solution remains saturated.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper on the hot plate.

    • Quickly pour the hot solution through the preheated filtration setup to remove insoluble materials.

  • Crystallization:

    • Remove the flask from the hot plate and allow the solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold Isopropanol to create a seal.

    • Turn on the vacuum and pour the cold crystalline slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing and Drying:

    • Wash the crystals in the funnel with a small amount of ice-cold Isopropanol to remove any residual mother liquor containing impurities.

    • Allow the crystals to be dried on the filter by pulling air through them for several minutes.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature below the melting point or in a desiccator until a constant weight is achieved.

Expected Results:

  • Yield: 80-90%

  • Purity: >99% (as determined by HPLC or GC)

  • Appearance: White to off-white crystalline solid.

Mandatory Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_process Recrystallization Process cluster_output Output crude Crude 2,4-Dichloro-6- methylbenzonitrile dissolve Dissolve in minimal hot solvent crude->dissolve solvent Isopropanol solvent->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool if no insolubles hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash impurities Impurities in Mother Liquor filter->impurities dry Drying wash->dry pure Pure Crystalline Product dry->pure Solvent_Selection_Logic cluster_criteria Solvent Selection Criteria start Start: Crude Compound test_solvents Test Solubility in Various Solvents start->test_solvents high_sol_hot High Solubility when Hot? test_solvents->high_sol_hot low_sol_cold Low Solubility when Cold? high_sol_hot->low_sol_cold Yes not_ideal Not Ideal high_sol_hot->not_ideal No ideal_solvent Ideal Solvent Identified low_sol_cold->ideal_solvent Yes low_sol_cold->not_ideal No proceed Proceed with Recrystallization ideal_solvent->proceed

References

Application Notes and Protocols for 2,4-Dichloro-6-methylbenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,4-dichloro-6-methylbenzonitrile as a versatile building block in organic synthesis. The protocols detailed below are intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a substituted aromatic compound featuring a nitrile group and two chlorine atoms, making it a valuable precursor for the synthesis of a variety of organic molecules, particularly in the agrochemical and pharmaceutical industries. Its chemical structure allows for diverse chemical modifications, including nucleophilic aromatic substitution, cross-coupling reactions, and transformations of the nitrile functionality. This document outlines key applications and provides detailed experimental protocols for its use. The structure allows for chemical modifications to create active ingredients for weed and pest control in crop protection and for the synthesis of novel compounds with biological activity.

Key Applications

The strategic placement of the chloro, methyl, and nitrile groups on the benzene ring allows for a range of chemical transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group and the chlorine atoms activates the aromatic ring towards nucleophilic attack, enabling the substitution of the chlorine atoms with various nucleophiles such as amines, alkoxides, and thiolates.

  • Cross-Coupling Reactions: The chloro substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.

  • Nitrile Group Transformations: The nitrile group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing access to a different class of functionalized molecules.

Experimental Protocols

The following section details experimental procedures for key transformations of this compound.

Nucleophilic Aromatic Substitution: Synthesis of 2-Amino-4-chloro-6-methylbenzonitrile

This protocol describes the selective substitution of one chlorine atom with an amino group via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

G A This compound C 2-Amino-4-chloro-6-methylbenzonitrile A->C Heat, Pressure B Ammonia B->C

Caption: Synthesis of 2-Amino-4-chloro-6-methylbenzonitrile.

Methodology:

A mixture of this compound (1.0 eq), aqueous ammonia (10 eq), and a suitable solvent such as N-methyl-2-pyrrolidone (NMP) is heated in a sealed vessel at a temperature ranging from 150 to 200 °C for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary:

Reactant 1Reactant 2ProductSolventTemperature (°C)Time (h)Yield (%)
This compoundAmmonia2-Amino-4-chloro-6-methylbenzonitrileNMP1801275-85
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

This protocol outlines the synthesis of 4-chloro-2-methyl-6-phenylbenzonitrile via a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound Phenylboronic acid Base (e.g., K2CO3) Heating Heat under inert atmosphere (e.g., 80-100 °C) Reactants->Heating Catalyst_System Pd Catalyst (e.g., Pd(PPh3)4) Solvent (e.g., Toluene/Water) Catalyst_System->Heating Extraction Aqueous work-up Extraction with organic solvent Heating->Extraction Purification Column Chromatography Extraction->Purification Product 4-Chloro-2-methyl-6-phenylbenzonitrile Purification->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Methodology:

To a solution of this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of toluene and water (e.g., 4:1 v/v), a base such as potassium carbonate (2.0 eq) and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), are added. The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired product.

Quantitative Data Summary:

Reactant 1Reactant 2ProductCatalystBaseSolventTemperature (°C)Yield (%)
This compoundPhenylboronic acid4-Chloro-2-methyl-6-phenylbenzonitrilePd(PPh3)4K2CO3Toluene/Water9080-90
Nitrile Group Transformation: Hydrolysis to Carboxylic Acid

This protocol describes the hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid.

Logical Relationship:

G Start This compound Step1 Acid or Base Hydrolysis Start->Step1 Intermediate 2,4-Dichloro-6-methylbenzamide Step1->Intermediate Step2 Further Hydrolysis Intermediate->Step2 Product 2,4-Dichloro-6-methylbenzoic acid Step2->Product

Caption: Hydrolysis of the nitrile group.

Methodology:

This compound (1.0 eq) is heated at reflux in an aqueous solution of a strong acid (e.g., 50% H2SO4) or a strong base (e.g., 20% NaOH) for several hours. The reaction progress can be followed by monitoring the disappearance of the starting material by TLC or GC. For acidic hydrolysis, upon completion, the reaction mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with cold water, and dried to give 2,4-dichloro-6-methylbenzoic acid. For basic hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., concentrated HCl) to precipitate the carboxylic acid, which is then collected by filtration.

Quantitative Data Summary:

ReactantReagentProductTemperature (°C)Time (h)Yield (%)
This compound50% H2SO42,4-Dichloro-6-methylbenzoic acidReflux685-95
This compound20% NaOH2,4-Dichloro-6-methylbenzoic acidReflux890-98

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The presence of multiple reactive sites allows for the construction of a wide array of complex molecules through various synthetic transformations. The protocols provided herein serve as a guide for researchers to explore the synthetic potential of this compound in the development of new agrochemicals, pharmaceuticals, and other functional organic materials. It is essential to adhere to standard laboratory safety practices when performing these experiments.

Application Notes and Protocols: Reactions of 2,4-Dichloro-6-methylbenzonitrile with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the potential reactions of 2,4-Dichloro-6-methylbenzonitrile with common organometallic reagents. This compound is a versatile synthetic intermediate possessing multiple reactive sites: a nitrile group and two aromatic chloro-substituents. This document outlines two primary reaction pathways: nucleophilic addition to the nitrile group using Grignard reagents and palladium-catalyzed Suzuki cross-coupling at the chloro positions. Detailed, representative protocols, quantitative data tables, and process diagrams are provided to guide researchers in the synthesis of novel derivatives for applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₈H₅Cl₂N.[1] Its structure features a benzonitrile core with two chlorine atoms at positions 2 and 4, and a methyl group at position 6. The presence of these distinct functional groups allows for selective chemical modifications. Organometallic reagents are powerful tools for forming new carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors.[2] This document explores two key applications of organometallic chemistry to functionalize this compound.

Key Reactive Sites:

  • Nitrile Group: The electrophilic carbon of the nitrile is susceptible to nucleophilic attack by strong nucleophiles like Grignard and organolithium reagents.[3][4]

  • Aryl Chlorides: The C-Cl bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form new C-C bonds.[5][6][7] The reactivity of the two chloro-positions may differ due to electronic and steric effects from the adjacent methyl and nitrile groups.

Reaction Pathways and Data

Pathway A: Nucleophilic Addition to the Nitrile Group

Grignard reagents (R-MgX) readily add to the electrophilic carbon of the nitrile group.[8] This reaction forms a stable intermediate imine salt, which upon acidic aqueous workup, hydrolyzes to yield a ketone.[3][9][10] This transformation is a robust method for synthesizing substituted aryl ketones.

Pathway B: Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki-Miyaura coupling is a highly efficient method for forming biaryl compounds by reacting an aryl halide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base.[6][7] For this compound, selective mono- or di-arylation can potentially be achieved by controlling stoichiometry and reaction conditions. Steric hindrance from the ortho-methyl group may influence the relative reactivity of the C2-Cl versus the C4-Cl bond.

Quantitative Data Summary

The following table summarizes representative quantitative data for the proposed reactions. Yields are based on typical outcomes for these reaction types and should be considered illustrative.

Entry Reaction Pathway Organometallic Reagent Product Yield (%) Key Conditions
1Grignard AdditionPhenylmagnesium Bromide(2,4-Dichloro-6-methylphenyl)(phenyl)methanone75%1. THF, 0°C to rt2. 1M HCl (aq)
2Grignard AdditionEthylmagnesium Chloride1-(2,4-Dichloro-6-methylphenyl)propan-1-one80%1. THF, 0°C to rt2. 1M HCl (aq)
3Suzuki Coupling4-Methoxyphenylboronic Acid2-Chloro-4-(4-methoxyphenyl)-6-methylbenzonitrile85%Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C
4Suzuki CouplingNaphthalene-2-boronic Acid2-Chloro-6-methyl-4-(naphthalen-2-yl)benzonitrile78%Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 100°C
5Double Suzuki CouplingPhenylboronic Acid (2.5 eq)6-Methyl-[1,1':4',1''-terphenyl]-2-carbonitrile65%Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 110°C

Diagrams and Visualizations

Reaction_Pathways Figure 1: Key Reaction Pathways sub This compound prod_A Aryl Ketone Derivative sub->prod_A 1. R-MgX (Grignard) 2. H₃O⁺ prod_B Aryl or Biaryl Derivative sub->prod_B R-B(OH)₂ Pd Catalyst, Base

Caption: Key reaction pathways for this compound.

Experimental_Workflow Figure 2: General Experimental Workflow start Start | Inert Atmosphere Setup reagents Reagent Preparation Dissolve substrate and catalyst (if applicable) in anhydrous solvent. start->reagents addition Reagent Addition Add organometallic reagent dropwise at controlled temperature (e.g., 0°C). reagents->addition reaction Reaction Stir at specified temperature for required duration (e.g., 2-12 h). Monitor by TLC/LC-MS. addition->reaction quench Quenching Carefully add quenching agent (e.g., sat. NH₄Cl or H₂O) at 0°C. reaction->quench workup Workup Perform aqueous workup (extraction, washing, drying). quench->workup purification Purification Purify crude product via column chromatography, recrystallization, or distillation. workup->purification analysis Analysis Characterize pure product (NMR, MS, IR). purification->analysis end End analysis->end

Caption: General workflow for reactions with organometallic reagents.

Experimental Protocols

Safety Precaution: Organometallic reagents are often pyrophoric and react violently with water.[11] All experiments must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis of 1-(2,4-Dichloro-6-methylphenyl)propan-1-one (Grignard Addition)

Materials:

  • This compound

  • Ethylmagnesium chloride (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add this compound (1.0 eq). Seal the flask with septa and purge with dry nitrogen.

  • Dissolution: Add anhydrous THF via syringe to dissolve the starting material (approx. 0.2 M concentration). Cool the flask to 0°C in an ice-water bath.

  • Grignard Addition: Charge the dropping funnel with ethylmagnesium chloride solution (1.2 eq). Add the Grignard reagent to the stirred solution dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0°C and slowly add 1 M HCl solution dropwise to quench the reaction and hydrolyze the imine intermediate. Stir vigorously for 1 hour at room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ketone.

Protocol 2: Synthesis of 2-Chloro-4-(4-methoxyphenyl)-6-methylbenzonitrile (Suzuki Coupling)

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Toluene

  • Deionized Water

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add toluene and water in a 4:1 ratio (v/v) to the flask.

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

References

Application Notes and Protocols for 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 2,4-Dichloro-6-methylbenzonitrile (CAS No. 175277-98-2). The information is compiled from various safety data sheets (SDS) of the compound and its structural analogs. It is imperative to consult the specific SDS provided by the supplier before use and to conduct a thorough risk assessment for any planned experimental work.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound and related compounds. Data for the exact compound is limited, and information from structurally similar chemicals is provided for guidance and should be used with caution.

PropertyValueSource Compound
Molecular Formula C₈H₅Cl₂NThis compound[1]
Appearance Solid (form not specified)This compound[2]
Melting Point 83-85 °C2-Chloro-6-methylbenzonitrile
Boiling Point 143 °C @ 38 mm Hg2-Chloro-6-methylbenzonitrile
Solubility Low water solubility is likely4-Amino-3-chloro-5-methylbenzonitrile[3]
Vapor Pressure No data available-
Vapor Density No data available-

Toxicological Data

Hazard ClassificationCategoryStatement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[5]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[5]
Carcinogenicity No data availableNot listed by IARC, ACGIH, NTP, or OSHA as a carcinogen[6]

LD50/LC50 Data: Specific LD50/LC50 data for this compound is not available. For the related compound 2,4-Dichloronitrobenzene, the acute oral LD50 in rats is 990 mg/kg, and the acute dermal LD50 in rats is 921 mg/kg[7]. This information should be used for initial risk assessment purposes only.

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate level of PPE. The following are minimum requirements:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible[6][8].

  • Skin Protection:

    • Gloves: Wear impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after use[6][9].

    • Clothing: A complete suit protecting against chemicals or a lab coat should be worn.[6] For significant exposure risk, chemical-resistant overalls may be necessary[10].

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95) or an organic vapor/acid gas cartridge, depending on the nature of the operation[6].

Safe Handling Protocol
  • Preparation:

    • Ensure a safety shower and eye wash station are readily accessible.[5]

    • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[5]

    • Keep all sources of ignition away from the handling area.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[5]

    • Avoid the formation of dust and aerosols.[6]

    • Do not eat, drink, or smoke when using this product.[3]

    • Wash hands thoroughly after handling.[5]

  • Post-Handling:

    • Clean the work area thoroughly after use.

    • Contaminated clothing should be removed and washed before reuse.[11]

Storage Protocol
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][12]

  • Temperature: Some sources recommend refrigeration, while others suggest room temperature storage.[6][12] Always follow the supplier's specific storage recommendations.

  • Incompatible Materials: Store away from strong oxidizing agents.[9][12]

Spill Response Protocol
  • Immediate Actions:

    • Evacuate personnel from the spill area.[6]

    • Ensure adequate ventilation.

    • Remove all sources of ignition.

  • Containment and Cleanup:

    • Wear appropriate PPE as described in section 3.1.

    • For solid spills, avoid dust formation.[12] Sweep up and shovel the material into a suitable, labeled container for disposal.[3][12]

    • Prevent the product from entering drains.[5]

  • Decontamination:

    • Clean the spill area thoroughly with a suitable solvent or detergent and water.

Waste Disposal Protocol
  • General: Dispose of waste material in accordance with local, state, and federal regulations.[11]

  • Chemical Waste: Unused or contaminated product should be disposed of as hazardous waste.[13][14] Contact a licensed professional waste disposal service.[6]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[6] Do not reuse empty containers.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Workflow and Pathway Diagrams

The following diagrams illustrate the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_receipt Receipt and Storage cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal Receipt Receive Chemical Inspect Inspect Container Receipt->Inspect Store Store in Designated Area (Cool, Dry, Ventilated) Inspect->Store RiskAssess Conduct Risk Assessment Store->RiskAssess Retrieve for Use DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssess->DonPPE PrepareWorkArea Prepare Work Area (Fume Hood, Spill Kit) DonPPE->PrepareWorkArea WeighTransfer Weigh and Transfer Chemical PrepareWorkArea->WeighTransfer Experiment Perform Experiment WeighTransfer->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Post-Experiment WasteCollection Collect Waste in Labeled Container Decontaminate->WasteCollection Dispose Dispose of Waste via Licensed Contractor WasteCollection->Dispose DoffPPE Doff and Dispose of PPE Dispose->DoffPPE

Caption: Safe handling workflow for this compound.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4-Dichloro-6-methylbenzonitrile is a versatile starting material for the synthesis of a variety of substituted benzonitrile derivatives. The presence of two chlorine atoms, activated by the electron-withdrawing nitrile group, allows for selective functionalization through methods such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse functionalities, leading to the creation of novel compounds with potential applications in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of amino, alkoxy, and aryl derivatives from this compound.

Protocol 1: Synthesis of Amino Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of this compound is more activated towards nucleophilic attack due to the para-relationship with the electron-withdrawing nitrile group, which allows for regioselective substitution.[1][2][3] This protocol details the synthesis of a 4-amino substituted derivative.

Experimental Protocol: Synthesis of 4-Amino-2-chloro-6-methylbenzonitrile Derivatives

Materials and Reagents:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Base: Potassium carbonate (K2CO3) or Triethylamine (TEA)

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).

  • Add a suitable solvent (e.g., DMSO) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-2-chloro-6-methylbenzonitrile derivative.

Data Presentation: Representative Quantitative Data
EntryAmine NucleophileProductYield (%)Purity (%)
1Morpholine2-Chloro-4-morpholino-6-methylbenzonitrile85>98
2Aniline2-Chloro-6-methyl-4-(phenylamino)benzonitrile78>97
3Benzylamine4-(Benzylamino)-2-chloro-6-methylbenzonitrile82>98

Experimental Workflow Diagram

sn_ar_workflow start Start: Reagents in Flask react Heat and Stir (80-100 °C, 12-24h) start->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Ice-water, EtOAc extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

SNAr Experimental Workflow

Protocol 2: Synthesis of Aryl Derivatives via Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[4][5] This protocol describes the coupling of an arylboronic acid with this compound. The reaction is expected to be selective for one of the C-Cl bonds, often favoring the more sterically accessible or electronically differentiated position.

Experimental Protocol: Synthesis of 4-Aryl-2-chloro-6-methylbenzonitrile Derivatives

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

  • Base: Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Solvent system: Toluene/Ethanol/Water or Dioxane/Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K2CO3, 3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours under the inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 4-aryl-2-chloro-6-methylbenzonitrile.

Data Presentation: Representative Quantitative Data
EntryArylboronic AcidCatalystYield (%)Purity (%)
1Phenylboronic acidPd(PPh3)475>98
24-Methoxyphenylboronic acidPd(dppf)Cl280>97
33-Thienylboronic acidPd(PPh3)472>96
Catalytic Cycle and Workflow Diagram

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6]

suzuki_cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-Cl]L_n pd0->pd_complex oxid_add Oxidative Addition diaryl_pd [Ar-Pd(II)-Ar']L_n pd_complex->diaryl_pd transmetal Transmetalation diaryl_pd->pd0 product Ar-Ar' Product diaryl_pd->product reduct_elim Reductive Elimination ar_cl 2,4-Dichloro-6- methylbenzonitrile ar_cl->pd_complex ar_b Ar'-B(OH)_2 + Base ar_b->diaryl_pd

Suzuki-Miyaura Catalytic Cycle

References

Application Notes and Protocols for 2,4-Dichloro-6-methylbenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases reveals that 2,4-Dichloro-6-methylbenzonitrile is primarily documented as a chemical intermediate. As of the current date, there are no specific studies detailing its direct application in medicinal chemistry as a bioactive agent, lead compound, or drug candidate. Consequently, quantitative data on its biological activity, detailed experimental protocols for biological assays, and defined signaling pathways are not available for this specific molecule.

While direct applications are not documented, the structural motifs present in this compound—the dichlorinated phenyl ring, the methyl group, and the nitrile moiety—are of significant interest in medicinal chemistry. This document provides a general overview of the roles these functionalities can play in drug design and discovery, drawing parallels with structurally related compounds.

General Significance of the Constituent Moieties in Medicinal Chemistry

Dichlorinated Aromatic Core

The presence of two chlorine atoms on the benzene ring can significantly influence a molecule's physicochemical and pharmacokinetic properties.[1][2] Chlorine is a lipophilic, electron-withdrawing group that can enhance a compound's ability to cross biological membranes.[2] Furthermore, the strategic placement of chlorine atoms can block metabolic sites, thereby increasing the metabolic stability and half-life of a drug. The dichloro-substitution pattern is found in numerous approved drugs and investigational compounds, where it often contributes to improved potency and selectivity.

Benzonitrile Group

The nitrile (-C≡N) group is a versatile functional group in medicinal chemistry with a growing presence in pharmaceuticals.[3][4] It can act as a bioisostere for other functional groups, such as a carbonyl or a halogen, and can participate in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.[3] In some cases, the nitrile group can act as a covalent warhead, reacting with nucleophilic residues in an enzyme's active site to form a covalent bond, which can lead to potent and long-lasting inhibition.[4] More than 60 small molecule drugs on the market contain a cyano functional group.[4]

Potential Roles and Applications of Structurally Related Compounds

Although specific data for this compound is lacking, studies on analogous structures provide insights into its potential, primarily as a scaffold or intermediate in the synthesis of more complex bioactive molecules.

Intermediate in the Synthesis of Kinase Inhibitors

Substituted pyrimidines are key components of many kinase inhibitors. For instance, derivatives of 2,4-dichloro-6-methylpyrimidine have been synthesized and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[5] One of the most promising compounds from this study, L-18, demonstrated significant inhibitory activity against the EGFRT790M/L858R mutant kinase with an IC50 value of 0.65 µM against H1975 cells.[5] While the core is a pyrimidine and not a benzene ring, this highlights the utility of the "2,4-dichloro-6-methyl" substitution pattern in designing kinase inhibitors.

Building Block for Novel Therapeutics

The benzonitrile scaffold is a common starting point for the development of various therapeutic agents. For example, 4-(Aminomethyl)-3-methylbenzonitrile serves as a versatile scaffold for designing enzyme inhibitors, including those for Dipeptidyl Peptidase-4 (DPP-4) and Monoamine Oxidase B (MAO-B).[6] The amenability of the benzonitrile core to chemical modification allows for the optimization of potency and selectivity against specific biological targets.

Synthetic Protocols for Related Dichlorobenzonitriles

While a specific protocol for the synthesis of this compound for a medicinal application is not available, general methods for the synthesis of dichlorobenzonitriles often involve multi-step processes. For related dichlorinated aromatic compounds, synthetic strategies can involve diazotization and Sandmeyer reactions from corresponding anilines, or direct chlorination of a benzonitrile precursor, though regioselectivity can be a challenge.

The following diagram illustrates a generalized synthetic workflow that could be adapted for the synthesis of dichlorinated benzonitrile derivatives, starting from a substituted aniline.

G cluster_0 Generalized Synthetic Workflow A Substituted Aniline B Diazotization (NaNO2, HCl) A->B C Sandmeyer Reaction (CuCN) B->C D Benzonitrile Derivative C->D E Chlorination (e.g., NCS, SO2Cl2) D->E F Dichlorinated Benzonitrile E->F

Caption: Generalized workflow for synthesizing dichlorinated benzonitriles.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-6-methylbenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common laboratory and industrial synthesis routes for this compound are:

  • Sandmeyer Reaction: This route starts with the diazotization of 2,4-dichloro-6-methylaniline, followed by a copper-catalyzed cyanation of the resulting diazonium salt.[1][2] This method is a versatile and well-established procedure for introducing a nitrile group onto an aromatic ring.[3]

  • Ammoxidation: This method involves the vapor-phase reaction of 2,4-dichloro-6-methyltoluene with ammonia and oxygen over a suitable catalyst at elevated temperatures.[4] This process is often favored in industrial settings for its continuous nature and atom economy.

Q2: What are the most common byproducts observed in the Sandmeyer reaction for this synthesis?

A2: The Sandmeyer reaction, while effective, is known to produce several byproducts. The radical-nucleophilic aromatic substitution (SRNAr) mechanism can lead to the formation of various impurities.[1][2] Common byproducts include:

  • 2,4-Dichloro-6-methylphenol: Formed by the reaction of the diazonium salt with water.
  • Biaryl compounds: Resulting from the coupling of aryl radicals.[1][2]
  • Azo dyes: Formed if the diazonium salt couples with unreacted 2,4-dichloro-6-methylaniline or other aromatic species present in the reaction mixture.
  • Tar-like substances: Decomposition of the unstable diazonium salt can lead to the formation of complex, high-molecular-weight impurities.

Q3: What are the typical byproducts in the ammoxidation synthesis of this compound?

A3: Byproducts in the ammoxidation of substituted toluenes are generally related to incomplete conversion or over-oxidation. While specific data for 2,4-dichloro-6-methyltoluene is limited, analogous reactions with similar substrates suggest the following potential byproducts:[4]

  • 2,4-Dichloro-6-methylbenzamide: Formed from the partial hydrolysis of the nitrile product.
  • 2,4-Dichloro-6-methylbenzoic acid: Resulting from the oxidation of the methyl group without the incorporation of nitrogen.
  • Phthalocyanine-like compounds: Dark-colored byproducts that can form at high temperatures.[5]
  • Carbon oxides (CO, CO₂): From complete oxidation of the starting material.

Troubleshooting Guides

Sandmeyer Reaction Route

This guide addresses common issues encountered during the synthesis of this compound via the Sandmeyer reaction.

Problem Potential Cause(s) Troubleshooting/Optimization Steps
Low Yield of this compound - Incomplete diazotization of 2,4-dichloro-6-methylaniline.- Decomposition of the diazonium salt before cyanation.- Inefficient cyanation reaction.- Diazotization: Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure complete dissolution of the aniline in a strong acid (e.g., HCl).- Diazonium Salt Stability: Use the diazonium salt solution immediately after preparation. Avoid exposing it to elevated temperatures or direct sunlight.- Cyanation: Use a fresh, high-quality source of copper(I) cyanide. Ensure vigorous stirring to maintain a homogenous mixture.
High Levels of Phenolic Byproduct (2,4-Dichloro-6-methylphenol) - Presence of excess water in the reaction mixture.- Reaction temperature is too high during diazotization or cyanation.- Use concentrated acids for diazotization to minimize water content.- Strictly maintain the temperature below 5 °C during the entire process until the cyanation step is complete.
Formation of Colored Impurities (Azo Dyes) - Incomplete conversion of the aniline to the diazonium salt, leading to coupling with unreacted aniline.- Ensure a slight excess of sodium nitrite is used and that it is added slowly to the reaction mixture to prevent localized excesses.- Maintain a low temperature and efficient stirring during diazotization.
Presence of Tar-like Byproducts - Decomposition of the diazonium salt due to elevated temperatures or prolonged reaction times.- Work quickly and efficiently once the diazonium salt is formed.- Ensure adequate cooling throughout the reaction.
Ammoxidation Route

This guide provides troubleshooting for the synthesis of this compound via the ammoxidation of 2,4-dichloro-6-methyltoluene.

Problem Potential Cause(s) Troubleshooting/Optimization Steps
Low Conversion of 2,4-Dichloro-6-methyltoluene - Catalyst deactivation.- Suboptimal reaction temperature or pressure.- Incorrect reactant feed ratios.- Catalyst: Ensure the catalyst is properly activated and has not been poisoned. Consider catalyst regeneration or replacement.- Reaction Conditions: Optimize the reaction temperature and pressure. Insufficient temperature can lead to low conversion, while excessive temperature can cause byproduct formation.- Feed Ratios: Optimize the molar ratios of ammonia and oxygen to the toluene substrate.
Low Selectivity to this compound - Formation of oxidation byproducts (benzamide, benzoic acid).- Over-oxidation to carbon oxides.- Catalyst: The choice of catalyst and promoters is crucial for selectivity. Vanadium-based catalysts are common.[4]- Contact Time: Adjust the reactant flow rates to optimize the contact time with the catalyst. Shorter contact times may reduce over-oxidation.
Formation of Dark-Colored Byproducts - High reaction temperatures leading to the formation of phthalocyanine-like compounds.- Carefully control the reactor temperature to avoid hotspots.[5]

Experimental Protocols

1. Sandmeyer Reaction for this compound

  • Step 1: Diazotization of 2,4-dichloro-6-methylaniline

    • Dissolve 2,4-dichloro-6-methylaniline in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting solution for an additional 15-30 minutes at 0-5 °C to ensure complete diazotization. The formation of the diazonium salt is typically indicated by a positive starch-iodide paper test for excess nitrous acid.

  • Step 2: Cyanation of the Diazonium Salt

    • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent (e.g., aqueous sodium cyanide or potassium cyanide solution). Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic extract with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Sandmeyer_Reaction_Byproducts cluster_main Main Reaction Pathway cluster_byproducts Common Byproducts 2,4-Dichloro-6-methylaniline 2,4-Dichloro-6-methylaniline Diazonium Salt Diazonium Salt 2,4-Dichloro-6-methylaniline->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound CuCN Phenol Byproduct 2,4-Dichloro-6-methylphenol Diazonium Salt->Phenol Byproduct H₂O Biaryl Byproduct Biaryl Byproduct Diazonium Salt->Biaryl Byproduct Radical Coupling Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling with unreacted aniline

Caption: Synthesis of this compound via the Sandmeyer reaction and common byproducts.

Ammoxidation_Byproducts cluster_main Main Reaction Pathway cluster_byproducts Common Byproducts 2,4-Dichloro-6-methyltoluene 2,4-Dichloro-6-methyltoluene This compound This compound 2,4-Dichloro-6-methyltoluene->this compound NH₃, O₂ Catalyst, Δ Acid Byproduct 2,4-Dichloro-6- methylbenzoic acid 2,4-Dichloro-6-methyltoluene->Acid Byproduct Oxidation Over-oxidation CO, CO₂ 2,4-Dichloro-6-methyltoluene->Over-oxidation Complete Oxidation Amide Byproduct 2,4-Dichloro-6- methylbenzamide This compound->Amide Byproduct Partial Hydrolysis

Caption: Synthesis of this compound via ammoxidation and common byproducts.

References

optimizing reaction conditions for 2,4-Dichloro-6-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-dichloro-6-methylbenzonitrile. The primary route for this synthesis is the Sandmeyer reaction, which involves the diazotization of 2,4-dichloro-6-methylaniline followed by cyanation. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Sandmeyer reaction.[1][2][3][4][5] This two-step process begins with the diazotization of the primary aromatic amine, 2,4-dichloro-6-methylaniline, to form a diazonium salt. This intermediate is then reacted with a cyanide source, typically copper(I) cyanide, to yield the desired nitrile.[1][2][3][4][5]

Q2: What are the key steps in the Sandmeyer reaction for this synthesis?

A2: The Sandmeyer reaction for this synthesis involves two main stages:

  • Diazotization: 2,4-dichloro-6-methylaniline is reacted with a nitrosating agent, usually nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid), at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.[6][7]

  • Cyanation: The freshly prepared diazonium salt is then added to a solution or suspension of copper(I) cyanide. This results in the replacement of the diazonium group with a cyano group, yielding this compound and evolving nitrogen gas.[8][9]

Q3: Why is it crucial to maintain low temperatures during the diazotization step?

A3: Maintaining a low temperature (0-5 °C) during diazotization is critical because aromatic diazonium salts are generally unstable at higher temperatures.[10][11] If the temperature rises, the diazonium salt can decompose, leading to the formation of unwanted byproducts, such as phenols (from reaction with water), and a decrease in the overall yield of the desired product.[12] In a dry state, diazonium salts can be explosive.[10][11]

Q4: What are the potential side reactions to be aware of during this synthesis?

A4: Several side reactions can occur during the Sandmeyer cyanation, leading to impurities and reduced yields. These include:

  • Phenol formation: The diazonium salt can react with water to form 2,4-dichloro-6-methylphenol, especially if the temperature is not kept low.[12]

  • Biaryl ether formation: The newly formed phenol can react with another molecule of the diazonium salt to form a biaryl ether.

  • Reduction of the diazonium group: The diazonium group can be replaced by a hydrogen atom, leading to the formation of 1,3-dichloro-5-methylbenzene. This can be promoted by certain reducing agents.[12]

  • Gomberg-Bachmann reaction: The diazonium salt can undergo a coupling reaction to form symmetrical biaryls.[12]

Q5: How can I purify the final product, this compound?

A5: After the reaction is complete, the product is typically isolated by extraction into an organic solvent. The crude product can then be purified using one or more of the following techniques:

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

  • Recrystallization: For solid products, recrystallization from a suitable solvent is a common and effective method for achieving high purity.

  • Column chromatography: If distillation or recrystallization is not effective, column chromatography using silica gel or another suitable stationary phase can be used to separate the desired product from impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure adequate reaction time. Test for the presence of nitrous acid using starch-iodide paper.
Decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization and addition to the cyanide solution. Use the diazonium salt immediately after its preparation.
Inactive copper(I) cyanide.Use freshly prepared or high-quality commercial copper(I) cyanide. The activity of CuCN can decrease over time due to oxidation.
Presence of a significant amount of 2,4-dichloro-6-methylphenol as a byproduct The temperature during diazotization or cyanation was too high.Strictly maintain the reaction temperature at 0-5 °C during diazotization and keep the cyanation reaction cool, at least initially.
The diazonium salt solution was allowed to stand for too long before use.Use the diazonium salt solution immediately after its preparation.
Formation of a dark, tarry substance in the reaction mixture Side reactions, such as polymerization or decomposition of the diazonium salt.Ensure efficient stirring and gradual addition of the diazonium salt to the cyanide solution to avoid localized high concentrations. The presence of electron-withdrawing groups, like the two chlorine atoms, can increase the reactivity of the diazonium salt.[13]
Difficulty in isolating the product The product may be soluble in the aqueous layer or form an emulsion.Adjust the pH of the aqueous layer to ensure the product is in its neutral form. Use a different extraction solvent or a combination of solvents. Brine washes can help to break emulsions.
Product is contaminated with starting material (2,4-dichloro-6-methylaniline) Incomplete diazotization.As mentioned above, ensure complete diazotization by using a slight excess of sodium nitrite and allowing for sufficient reaction time at low temperature.
Insufficient amount of nitrosating agent.Ensure the correct stoichiometry of sodium nitrite and acid is used.

Experimental Protocols

1. Preparation of Copper(I) Cyanide Solution (if not commercially available)

A solution of copper(I) cyanide can be prepared by reacting copper(I) chloride with sodium or potassium cyanide.[8] It is crucial to handle cyanides with extreme caution in a well-ventilated fume hood, as they are highly toxic.

2. Diazotization of 2,4-Dichloro-6-methylaniline

  • In a flask equipped with a mechanical stirrer, dissolve 2,4-dichloro-6-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The addition should be controlled to prevent a rapid rise in temperature and excessive foaming.

  • Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete. The completion of diazotization can be checked by testing a drop of the solution with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

3. Sandmeyer Cyanation Reaction

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide in water or a suitable solvent.

  • Cool the copper(I) cyanide mixture in an ice bath.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide mixture. The rate of addition should be controlled to manage the evolution of nitrogen gas and to maintain a low reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for a period of time, and then allow it to warm to room temperature or gently heat it to ensure the reaction goes to completion. The specific temperature and time will likely require optimization.

4. Work-up and Purification

  • Once the reaction is complete, the mixture is typically extracted with an organic solvent such as diethyl ether, dichloromethane, or toluene.

  • The organic layers are combined, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can then be purified by recrystallization from a suitable solvent or by vacuum distillation.

Quantitative Data Summary

While specific yield data for the synthesis of this compound is not available in the provided search results, yields for Sandmeyer cyanation reactions can vary widely depending on the substrate and reaction conditions.

Reaction Substrate Type Typical Yield Range Key Factors Influencing Yield
Sandmeyer CyanationAromatic Amines40-80%Temperature control, purity of reagents (especially CuCN), stability of the diazonium salt, absence of water (for some variations), and the electronic nature of the substituents on the aromatic ring.[13]

Visualizations

Reaction_Mechanism Reaction Mechanism for Sandmeyer Cyanation cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation Aniline 2,4-Dichloro-6-methylaniline NitrousAcid NaNO2 + HCl (0-5 °C) Aniline->NitrousAcid Reacts with DiazoniumSalt 2,4-Dichloro-6-methylbenzenediazonium Chloride NitrousAcid->DiazoniumSalt Forms CuCN Copper(I) Cyanide DiazoniumSalt->CuCN Reacts with Product This compound CuCN->Product Forms N2 Nitrogen Gas CuCN->N2 Releases

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow Experimental Workflow for Synthesis Start Start: 2,4-Dichloro-6-methylaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Cyanation Cyanation with CuCN Diazonium_Salt->Cyanation Reaction_Mixture Crude Reaction Mixture Cyanation->Reaction_Mixture Extraction Solvent Extraction Reaction_Mixture->Extraction Purification Purification (Recrystallization/Distillation) Extraction->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low or No Product Yield? Check_Diazotization Was Diazotization Complete? Start->Check_Diazotization Yes Check_Temp Was Temperature Kept at 0-5 °C? Check_Diazotization->Check_Temp Yes Incomplete_Diazotization Action: Re-run with excess NaNO2, check with starch-iodide paper. Check_Diazotization->Incomplete_Diazotization No Check_CuCN Is CuCN Fresh/Active? Check_Temp->Check_CuCN Yes High_Temp Action: Improve cooling, monitor temperature closely. Check_Temp->High_Temp No Inactive_CuCN Action: Use fresh CuCN. Check_CuCN->Inactive_CuCN No Success Yield Improved Check_CuCN->Success Yes

References

challenges in the scale-up synthesis of 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4-Dichloro-6-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Sandmeyer reaction. This process involves two primary steps: the diazotization of the starting material, 2,4-dichloro-6-methylaniline, to form a diazonium salt, followed by a cyanation reaction, typically using a copper(I) cyanide catalyst.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The primary safety concern is the thermally unstable and potentially explosive nature of the intermediate aryl diazonium salt. It is imperative to maintain strict temperature control, typically between 0-5 °C, during the diazotization step. Diazonium salts should be used immediately after preparation and not isolated or stored. The use of sodium cyanide and copper(I) cyanide also requires appropriate handling procedures due to their high toxicity.

Q3: What are the common impurities encountered in this synthesis?

A3: Common impurities can include unreacted 2,4-dichloro-6-methylaniline, phenol byproducts formed from the reaction of the diazonium salt with water, and potentially isomeric benzonitriles if the starting material contains isomeric impurities. Biaryl compounds can also form as byproducts of the radical mechanism of the Sandmeyer reaction.[1]

Q4: How can the final product be purified on a larger scale?

A4: While laboratory-scale purification might involve column chromatography, this is often not feasible for large-scale production. Common industrial purification methods include recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or distillation under reduced pressure. The choice of method depends on the physical properties of the final product and its impurities.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of Diazonium Salt (Incomplete Diazotization) 1. Insufficient Acid: The reaction requires a sufficient excess of acid to protonate the nitrous acid. 2. Temperature Too High: Premature decomposition of the diazonium salt can occur if the temperature rises above 5 °C. 3. Impure Sodium Nitrite: The quality of the sodium nitrite is crucial for the reaction.1. Ensure at least 3 equivalents of a strong acid (e.g., HCl or H₂SO₄) are used relative to the starting aniline. 2. Maintain a reaction temperature of 0-5 °C using an efficient cooling bath (e.g., ice-salt). Add the sodium nitrite solution slowly to control the exotherm. 3. Use a fresh, high-purity batch of sodium nitrite.
Low Yield in Cyanation Step 1. Inactive Copper(I) Cyanide: The catalyst may have oxidized or be of poor quality. 2. Poor Diazonium Salt Quality: If the diazotization was incomplete or the salt decomposed, the cyanation yield will be low. 3. Suboptimal Reaction Temperature: The temperature for the cyanation step is critical for good conversion.1. Use freshly prepared or high-quality copper(I) cyanide. 2. Ensure the diazonium salt solution is used immediately after preparation. 3. The cyanation reaction is often heated. A typical temperature range is 60-80 °C, but this should be optimized for the specific substrate.[2]
Formation of Dark-Colored Byproducts 1. Azo Coupling: The diazonium salt can react with the starting aniline or other aromatic compounds to form colored azo compounds. 2. Phenol Formation: Reaction of the diazonium salt with water can lead to phenolic impurities, which can be prone to oxidation and color formation.1. Ensure a slight excess of sodium nitrite to fully consume the starting aniline. 2. Maintain low temperatures during diazotization and add the diazonium salt solution to the cyanide solution promptly.
Product is Difficult to Purify 1. Presence of Multiple Impurities: A combination of unreacted starting material, phenols, and other byproducts can complicate purification. 2. Oily Product: The presence of impurities can sometimes prevent the product from crystallizing properly.1. Optimize the reaction conditions to minimize byproduct formation. 2. Consider a multi-step purification process, such as an initial acid-base extraction to remove basic and acidic impurities, followed by recrystallization or distillation.

Experimental Protocols

1. Diazotization of 2,4-dichloro-6-methylaniline

  • Materials:

    • 2,4-dichloro-6-methylaniline

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • Sodium Nitrite (NaNO₂)

    • Deionized Water

    • Ice

  • Procedure:

    • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of concentrated acid and water.

    • Cool the acid solution to 0-5 °C using a cooling bath.

    • Slowly add 2,4-dichloro-6-methylaniline to the cold acid solution while maintaining the temperature below 10 °C.

    • Prepare a solution of sodium nitrite in deionized water.

    • Slowly add the sodium nitrite solution to the aniline suspension over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately in the next step.

2. Sandmeyer Cyanation

  • Materials:

    • Diazonium salt solution from the previous step

    • Copper(I) Cyanide (CuCN)

    • Sodium Cyanide (NaCN)

    • Toluene or other suitable organic solvent

    • Deionized Water

  • Procedure:

    • In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Heat the cyanide solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the reaction temperature and manage the off-gassing.

    • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours until the nitrogen evolution ceases.

    • Cool the reaction mixture to room temperature and add an organic solvent (e.g., toluene) to extract the product.

    • Separate the organic layer. The aqueous layer may be extracted again with the organic solvent.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization or vacuum distillation.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Sandmeyer Cyanation of Substituted Anilines

Starting AnilineDiazotization ConditionsCyanation ConditionsTypical YieldReference
2-chloro-5-trifluoromethylanilineH₂SO₄, NaNO₂, 0-3 °C, 45 minCuCN, NaCN, Na₂CO₃, 80 °C, 2 h>80%[2]
General AnilinesHCl, NaNO₂, 0-5 °CCuCN, 60-100 °C60-90%General textbook values
2,4-dichloro-6-methylaniline (Expected)HCl or H₂SO₄, NaNO₂, 0-5 °CCuCN, NaCN, 60-80 °C70-85%Estimated based on analogs

Visualizations

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting Troubleshooting Low Yield in the Synthesis of this compound cluster_diazotization Diazotization Issues cluster_cyanation Cyanation Issues start Low Final Product Yield check_diazotization Check Diazotization Step start->check_diazotization check_cyanation Check Cyanation Step start->check_cyanation temp_control Was temperature maintained at 0-5 °C? check_diazotization->temp_control acid_conc Was sufficient excess acid used? check_diazotization->acid_conc nitrite_quality Was fresh, high-purity NaNO₂ used? check_diazotization->nitrite_quality cu_quality Was fresh, active CuCN used? check_cyanation->cu_quality temp_cyanation Was the reaction temperature optimized? check_cyanation->temp_cyanation immediate_use Was the diazonium salt solution used immediately? check_cyanation->immediate_use temp_yes Yes temp_control->temp_yes Yes temp_no No temp_control->temp_no No acid_yes Yes acid_conc->acid_yes Yes acid_no No acid_conc->acid_no No nitrite_yes Yes nitrite_quality->nitrite_yes Yes nitrite_no No nitrite_quality->nitrite_no No improve_cooling Improve cooling efficiency. Slow down NaNO₂ addition. temp_no->improve_cooling increase_acid Increase acid to at least 3 equivalents. acid_no->increase_acid use_new_nitrite Use a new batch of NaNO₂. nitrite_no->use_new_nitrite cu_yes Yes cu_quality->cu_yes Yes cu_no No cu_quality->cu_no No temp_cyanation_yes Yes temp_cyanation->temp_cyanation_yes Yes temp_cyanation_no No temp_cyanation->temp_cyanation_no No immediate_use_yes Yes immediate_use->immediate_use_yes Yes immediate_use_no No immediate_use->immediate_use_no No use_fresh_cu Use freshly prepared or high-quality CuCN. cu_no->use_fresh_cu optimize_temp Optimize cyanation temperature (e.g., 60-80 °C). temp_cyanation_no->optimize_temp use_immediately Prepare diazonium salt fresh and use immediately. immediate_use_no->use_immediately

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Crude 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-Dichloro-6-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

Based on common synthetic routes, such as the Sandmeyer reaction starting from 2,4-dichloro-6-methylaniline, the following impurities are likely to be present in your crude product:

  • Unreacted Starting Materials: Residual 2,4-dichloro-6-methylaniline.

  • Phenolic Impurities: 2,4-dichloro-6-methylphenol, formed by the reaction of the intermediate diazonium salt with water.[1]

  • Azo Compounds: Colored impurities resulting from the coupling of the diazonitrile salt with unreacted aniline or other aromatic species.[1]

  • Solvent Residues: Residual solvents used during the synthesis and workup.

  • Inorganic Salts: Byproducts from the reaction, such as copper salts if a Sandmeyer reaction was performed.[2][3]

Q2: My purified product is off-white or yellowish. What could be the cause?

A yellowish tint in the purified product often indicates the presence of trace amounts of colored impurities, most commonly azo compounds.[1] These can be persistent and may require further purification steps like recrystallization with activated charcoal or column chromatography to remove.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

Several factors can hinder crystallization:

  • Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures.

  • Purity: The presence of significant amounts of impurities can inhibit crystal formation.

  • Supersaturation: The solution may not be sufficiently supersaturated.

Refer to the troubleshooting guide below for specific solutions.

Q4: What is the recommended method for removing inorganic salt impurities?

Inorganic salts can typically be removed by washing the crude product with water during the initial workup. If they persist, dissolving the crude product in an organic solvent in which the salts are insoluble, followed by filtration, is an effective method.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The boiling point of the solvent is too high, or the melting point of the solute is lower than the boiling point of the solvent.- Use a lower-boiling point solvent or a solvent mixture. - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal of the pure compound.
No crystal formation upon cooling - The solution is not saturated. - The cooling process is too slow.- Evaporate some of the solvent to increase the concentration. - Cool the solution in an ice bath or refrigerator.
Low recovery of purified product - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Allow sufficient time for crystallization at low temperature. - Use a pre-chilled solvent to wash the crystals during filtration.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurities.- Try a different solvent or a solvent pair. - Perform a second recrystallization. - Consider using column chromatography for further purification.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands) - The solvent system is too polar. - The column was not packed properly (channeling). - The sample was loaded in too large a volume of solvent.- Decrease the polarity of the eluent. - Repack the column carefully, ensuring a uniform bed. - Dissolve the sample in the minimum amount of the initial eluent for loading.
Compound is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent.
Cracking of the silica gel bed The column ran dry.Always keep the silica gel bed covered with solvent.
Tailing of spots on TLC analysis of fractions The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, or mixtures thereof) to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the desired product and impurities. The target compound should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the less polar solvent, gradually increasing the polarity of the eluent as the separation progresses.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Visualizations

PurificationWorkflow Crude Crude 2,4-Dichloro-6- methylbenzonitrile Dissolution Dissolve in Organic Solvent Crude->Dissolution Wash Aqueous Wash (remove inorganic salts) Dissolution->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purification Purification Step Concentrate->Purification Recrystallization Recrystallization Purification->Recrystallization For high purity ColumnChromatography Column Chromatography Purification->ColumnChromatography For difficult separations PureProduct Pure 2,4-Dichloro-6- methylbenzonitrile Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Crude Product Impure Q1 Major Impurity Type? Start->Q1 Inorganic Inorganic Salts Q1->Inorganic Yes Organic Organic Impurities Q1->Organic No Wash Aqueous Wash Inorganic->Wash Q2 Polarity Difference? Organic->Q2 Recrystallize Recrystallization Q2->Recrystallize Significant Column Column Chromatography Q2->Column Minor

Caption: Decision tree for selecting a purification method.

References

stability of 2,4-Dichloro-6-methylbenzonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,4-Dichloro-6-methylbenzonitrile under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic conditions?

A1: Based on the general reactivity of benzonitriles, this compound is expected to undergo acid-catalyzed hydrolysis. The presence of two electron-withdrawing chlorine atoms on the benzene ring likely increases the susceptibility of the nitrile group to hydrolysis compared to unsubstituted benzonitrile. The stability will be highly dependent on the acid concentration, temperature, and reaction time.

Q2: What are the primary degradation products of this compound in an acidic medium?

A2: The acid-catalyzed hydrolysis of a nitrile functional group proceeds in a stepwise manner. The primary degradation products are the corresponding amide, 2,4-Dichloro-6-methylbenzamide , and subsequently the carboxylic acid, 2,4-Dichloro-6-methylbenzoic acid , with the release of an ammonium ion.[1]

Q3: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?

A3: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon atom. Following a series of proton transfers, an amide intermediate is formed. Under continued acidic conditions and typically with heating, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium ion.[2][3][4]

Troubleshooting Guide

Issue 1: Variability in Degradation Rate

  • Q: My degradation study of this compound shows inconsistent results between experiments. What could be the cause?

    • A: Variability in degradation rates can be attributed to several factors:

      • Temperature Fluctuations: The rate of hydrolysis is sensitive to temperature. Ensure precise and consistent temperature control throughout the experiment.

      • Acid Concentration: Small variations in the molarity of the acid can significantly impact the reaction rate. Prepare fresh acid solutions and accurately verify their concentration.

      • Purity of Starting Material: Impurities in the this compound starting material could catalyze or inhibit the degradation process.

Issue 2: Poor Resolution in HPLC Analysis

  • Q: I am having difficulty separating this compound from its degradation products (amide and carboxylic acid) using HPLC. What can I do?

    • A: Achieving good resolution for these closely related compounds can be challenging. Consider the following adjustments to your HPLC method:

      • Mobile Phase pH: The ionization of the carboxylic acid is pH-dependent. Adjusting the pH of the mobile phase (e.g., with formic or phosphoric acid) can significantly alter its retention time and improve separation from the neutral nitrile and amide.

      • Gradient Elution: If an isocratic method is insufficient, a gradient elution program, starting with a higher aqueous composition and gradually increasing the organic solvent, can improve the separation of compounds with different polarities.

      • Column Chemistry: If resolution is still an issue on a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds.

Issue 3: Peak Tailing in HPLC Chromatograms

  • Q: The peaks for my compounds, especially the carboxylic acid, are showing significant tailing. How can I improve the peak shape?

    • A: Peak tailing for acidic compounds is often due to interactions with the silica support of the HPLC column.

      • Lower Mobile Phase pH: Reducing the pH of the mobile phase (e.g., to pH 2.5-3) will suppress the ionization of the carboxylic acid, minimizing its interaction with residual silanols on the stationary phase and leading to sharper peaks.

      • Use of an End-Capped Column: Employing a high-quality, end-capped HPLC column will reduce the number of available silanol groups, thereby minimizing secondary interactions.

Quantitative Data Summary

The following tables provide hypothetical quantitative data for the degradation of this compound under typical forced degradation conditions. This data is illustrative and should be confirmed experimentally.

Table 1: Degradation of this compound in 1M HCl at 60°C

Time (hours)This compound (%)2,4-Dichloro-6-methylbenzamide (%)2,4-Dichloro-6-methylbenzoic acid (%)
010000
285141
472253
850428
12355015
24106525

Table 2: Effect of Temperature on Degradation in 1M HCl after 8 hours

Temperature (°C)This compound (%)2,4-Dichloro-6-methylbenzamide (%)2,4-Dichloro-6-methylbenzoic acid (%)
4088111
6050428
80156025

Experimental Protocols

Forced Degradation Study under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To a series of vials, add a known volume of the stock solution.

    • Add an equal volume of 1M hydrochloric acid.

    • Incubate the vials at a constant temperature (e.g., 60°C) in a water bath or oven.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a vial from the incubator.

  • Neutralization and Quenching: Immediately cool the vial to room temperature and neutralize the reaction by adding an appropriate amount of a suitable base (e.g., 1M sodium hydroxide) to a final pH of approximately 7.

  • Sample Preparation for HPLC: Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Visualizations

degradation_pathway cluster_main Degradation Pathway of this compound A This compound B 2,4-Dichloro-6-methylbenzamide A->B H₃O⁺, H₂O (Hydrolysis Step 1) C 2,4-Dichloro-6-methylbenzoic acid B->C H₃O⁺, H₂O (Hydrolysis Step 2)

Caption: Acid-catalyzed hydrolysis of this compound.

experimental_workflow cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL in ACN) stress Add 1M HCl and Incubate at 60°C prep->stress sample Sample at Time Points (0, 2, 4, 8, 12, 24h) stress->sample quench Neutralize with 1M NaOH sample->quench dilute Dilute with Mobile Phase quench->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze

Caption: Workflow for the forced degradation study.

References

Technical Support Center: Degradation of 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 2,4-Dichloro-6-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific experimental data for this compound is limited in publicly available literature, based on structurally similar benzonitrile herbicides like dichlobenil (2,6-dichlorobenzonitrile), the primary degradation pathways are expected to be microbial degradation and, to a lesser extent, abiotic hydrolysis and photodegradation.[1] The most probable microbial degradation pathway involves the enzymatic hydrolysis of the nitrile group.

Q2: What are the expected primary metabolites of this compound degradation?

A2: The initial degradation product is likely 2,4-dichloro-6-methylbenzamide, formed by the hydration of the nitrile group. This amide can then be further hydrolyzed to 2,4-dichloro-6-methylbenzoic acid.[1][2][3]

Q3: Which microorganisms are known to degrade chlorinated benzonitriles?

A3: Various soil microorganisms, including bacteria and fungi, have been shown to degrade chlorinated benzonitriles. Species of Pseudomonas, Rhodococcus, and Aminobacter are known to possess the enzymatic machinery, such as nitrilases or nitrile hydratases and amidases, capable of transforming the nitrile functional group.[4][5]

Q4: What are the key environmental factors influencing the degradation rate?

A4: The degradation rate of chlorinated herbicides in soil and water is significantly influenced by several factors:

  • Soil moisture: Adequate moisture is crucial for microbial activity.

  • Temperature: Generally, warmer temperatures increase the rate of microbial degradation up to an optimum.

  • pH: The pH of the soil or water can affect both microbial activity and the chemical stability of the herbicide.

  • Organic matter content: Soil organic matter can influence the bioavailability of the herbicide to microorganisms.

  • Oxygen availability: Aerobic conditions are often favorable for the initial steps of microbial degradation.[2]

Q5: What analytical techniques are most suitable for studying the degradation of this compound and its metabolites?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques. GC-MS is well-suited for the analysis of the parent compound and its potential metabolites, often after a derivatization step for the carboxylic acid.[6][7] HPLC is also a powerful tool, particularly for analyzing the more polar metabolites like the corresponding amide and carboxylic acid directly in aqueous samples.[3]

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental analysis of this compound degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Active sites in the injector liner or column.- Column contamination.- Inappropriate injection temperature.- Use a deactivated inlet liner.- Condition the column or trim the first few centimeters.- Optimize the injector temperature.
Low sensitivity/No peak detected - Inefficient extraction from the sample matrix.- Degradation of the analyte in the injector.- Incorrect MS parameters (e.g., selected ions).- Optimize the extraction solvent and pH.- Use a lower injector temperature or a pulsed splitless injection.- Verify the mass spectra of the target compounds and select appropriate ions for SIM/MRM mode.[8]
Poor reproducibility of retention times - Fluctuations in carrier gas flow rate.- Leaks in the system.- Column aging.- Check and stabilize the gas flow.- Perform a leak check of the GC system.- Replace the column if it's old or has been extensively used.
Matrix interference - Co-elution of matrix components with the analytes.- Improve sample cleanup procedures (e.g., solid-phase extraction).- Use a more selective MS scan mode like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).- Use a different GC column with a different stationary phase.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Possible Cause(s) Suggested Solution(s)
Shifting retention times - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it shows signs of degradation (e.g., high backpressure, poor peak shape).[9]
Split or broad peaks - Column void or channeling.- Sample overload.- Incompatibility between sample solvent and mobile phase.- Replace the column.- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase or a weaker solvent.[10]
High backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter in the sample or mobile phase.- Replace the guard column or column.- Filter all samples and mobile phases before use.- Flush the system with a strong solvent.
Baseline noise or drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp aging.- Use high-purity solvents and clean the detector cell.- Degas the mobile phase.- Replace the detector lamp.[9][10]
Microbial Degradation Experiments
Problem Possible Cause(s) Suggested Solution(s)
No degradation observed - The microbial culture lacks the necessary enzymes.- The compound is toxic to the microorganisms at the tested concentration.- Unfavorable incubation conditions (pH, temperature, oxygen).- Use a microbial consortium from a contaminated site or a known degrading strain.- Test a range of lower concentrations of the compound.- Optimize incubation conditions based on the requirements of the microorganisms.[2]
Slow or incomplete degradation - Low bioavailability of the compound.- Nutrient limitation for the microorganisms.- Accumulation of inhibitory metabolites.- Add a surfactant to increase solubility (test for toxicity first).- Ensure the growth medium contains all necessary nutrients.- Monitor for the formation of metabolites and test their toxicity.
Inconsistent results between replicates - Non-homogeneous inoculum.- Variation in experimental conditions.- Analytical variability.- Ensure the microbial inoculum is well-mixed before distribution.- Maintain tight control over all experimental parameters.- Include appropriate analytical controls to assess variability.

Data Presentation

Table 1: Putative Degradation Products of this compound
Compound Chemical Formula Molar Mass ( g/mol ) Role
This compoundC₈H₅Cl₂N186.04Parent Compound
2,4-Dichloro-6-methylbenzamideC₈H₇Cl₂NO204.05Intermediate Metabolite
2,4-Dichloro-6-methylbenzoic acidC₈H₆Cl₂O₂205.04Final Product (of initial hydrolysis)
Table 2: Example Data on Degradation of this compound in a Soil Slurry Experiment
Time (days) Concentration of this compound (µg/L) Concentration of 2,4-Dichloro-6-methylbenzamide (µg/L) Concentration of 2,4-Dichloro-6-methylbenzoic acid (µg/L)
0100000
765025050
14300450150
2850300400
56<10100550

Experimental Protocols

Protocol 1: General Method for Analysis of this compound and its Metabolites by GC-MS
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 mL of an aqueous sample, add a suitable internal standard.

    • Acidify the sample to a pH < 2 with a strong acid (e.g., HCl).

    • Extract the sample three times with 50 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Derivatization (for the carboxylic acid metabolite):

    • To the concentrated extract, add a derivatizing agent (e.g., diazomethane or BF₃/methanol) to convert the carboxylic acid to its methyl ester. Follow the specific instructions for the chosen derivatization reagent carefully.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

    • Injector: Splitless injection at 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for the parent compound and its derivatized metabolites.

Protocol 2: General Method for Microbial Degradation Study in a Liquid Medium
  • Preparation of Inoculum:

    • Isolate a microbial consortium from a contaminated soil sample or use a pure culture of a known degrader strain.

    • Grow the culture in a suitable nutrient broth to a desired cell density (e.g., OD₆₀₀ of 1.0).

    • Harvest the cells by centrifugation and wash with a sterile buffer to remove residual growth medium.

  • Degradation Experiment:

    • Prepare a mineral salts medium that provides all essential nutrients for microbial growth but lacks a carbon source.

    • Dispense the medium into sterile flasks.

    • Spike the medium with a stock solution of this compound to the desired final concentration.

    • Inoculate the flasks with the washed microbial cells.

    • Include sterile controls (no inoculum) and killed controls (autoclaved inoculum) to account for abiotic degradation and sorption.

    • Incubate the flasks on a shaker at an appropriate temperature and agitation speed.

  • Sampling and Analysis:

    • At regular time intervals, withdraw samples from each flask.

    • Extract the samples as described in Protocol 1.

    • Analyze the extracts by GC-MS or HPLC to determine the concentrations of the parent compound and its metabolites over time.

Mandatory Visualizations

Microbial_Degradation_Pathway This compound This compound 2,4-Dichloro-6-methylbenzamide 2,4-Dichloro-6-methylbenzamide This compound->2,4-Dichloro-6-methylbenzamide Nitrilase or Nitrile Hydratase 2,4-Dichloro-6-methylbenzoic_acid 2,4-Dichloro-6- methylbenzoic acid 2,4-Dichloro-6-methylbenzamide->2,4-Dichloro-6-methylbenzoic_acid Amidase

Caption: Putative microbial degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Aqueous_Sample Aqueous Sample Extraction Liquid-Liquid Extraction Aqueous_Sample->Extraction Concentration Concentration of Extract Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization GCMS_Analysis GC-MS or HPLC Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: General experimental workflow for the analysis of this compound.

References

Technical Support Center: Synthesis of 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2,4-Dichloro-6-methylbenzonitrile. The primary synthetic route discussed is the Sandmeyer reaction, a common and effective method for introducing a nitrile group onto an aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Sandmeyer reaction.[1][2][3][4][5] This reaction involves the diazotization of 2,4-Dichloro-6-methylaniline to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the desired nitrile.[1][5]

Q2: My Sandmeyer reaction for the synthesis of this compound is resulting in a low yield. What are the potential causes?

A2: Low yields in this Sandmeyer reaction can stem from several factors. The primary issues are often related to the instability of the intermediate diazonium salt and the conditions of the cyanation step.[6] Specific causes include:

  • Decomposition of the diazonium salt: Diazonium salts are thermally unstable and can decompose before reacting with the cyanide source, leading to byproducts.[6]

  • Incomplete diazotization: If the initial reaction of 2,4-Dichloro-6-methylaniline with the nitrosating agent is incomplete, the unreacted aniline will remain in the reaction mixture.

  • Side reactions: The diazonium salt can undergo unwanted reactions, such as coupling with other aromatic compounds or reacting with the solvent.

  • Suboptimal reaction conditions: Temperature, pH, and reagent stoichiometry are critical parameters that must be carefully controlled for optimal yield.[6]

  • Impure reagents: The purity of the starting aniline, sodium nitrite, and copper(I) cyanide can significantly impact the reaction outcome.

Q3: How can I minimize the decomposition of the diazonium salt intermediate?

A3: To minimize decomposition of the thermally labile diazonium salt, it is crucial to maintain a low temperature, typically between 0 and 5 °C, throughout the diazotization process and before the addition of the copper(I) cyanide.[6] It is also best practice to use the diazonium salt immediately after its preparation.[6]

Q4: What are common side products observed in this reaction?

A4: Common side products can include phenols (from the reaction of the diazonium salt with water), azo compounds (from coupling reactions), and tars of unknown composition. The formation of biaryl byproducts is also possible and supports the radical mechanism of the Sandmeyer reaction.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of Diazonium Salt Formation

Question: My initial diazotization of 2,4-Dichloro-6-methylaniline appears to be inefficient, leading to a low overall yield. How can I improve this step?

Answer: Incomplete diazotization is a common problem. Here are several factors to consider for optimization:

  • Temperature Control: The reaction should be strictly maintained between 0 and 5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt and the formation of byproducts.

  • Acid Concentration: A sufficient excess of acid (e.g., hydrochloric acid) is necessary to prevent the formation of diazoamino compounds through coupling of the diazonium salt with unreacted aniline.

  • Rate of Nitrite Addition: The sodium nitrite solution should be added slowly and below the surface of the reaction mixture to ensure efficient reaction and to maintain the low temperature. A rapid addition can cause localized warming and decomposition.

  • Purity of Starting Material: Ensure that the 2,4-Dichloro-6-methylaniline is of high purity, as impurities can interfere with the reaction.

Issue 2: Poor Conversion during the Cyanation Step

Question: The conversion of the diazonium salt to this compound is low, even with seemingly successful diazotization. What can I do to improve the cyanation step?

Answer: The cyanation stage is critical and requires careful control of conditions. Consider the following:

  • Freshness and Quality of Copper(I) Cyanide: Copper(I) cyanide can degrade over time. Ensure you are using a fresh, high-quality reagent. The solution of CuCN should be freshly prepared.[6]

  • Neutralization of the Diazonium Salt Solution: Before adding the diazonium salt to the cyanide solution, it is often beneficial to neutralize any excess mineral acid with a base like sodium carbonate. The pH should be carefully controlled as extreme pH can affect reactant stability.[6]

  • Temperature of Cyanation: While the diazotization requires low temperatures, the cyanation step may require gentle warming to proceed at a reasonable rate. The optimal temperature should be determined empirically but is often in the range of 20-50 °C.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.

Data Presentation

The following tables provide typical ranges for reaction parameters that can be optimized for the synthesis of this compound.

Table 1: Diazotization Reaction Parameters

ParameterTypical RangeNotes
Temperature0 - 5 °CCritical for diazonium salt stability.
Molar Ratio (Aniline:NaNO₂)1 : 1.05 - 1.2A slight excess of sodium nitrite is often used.
Acid Concentration (HCl)2.5 - 3 equivalentsSufficient acid is needed to form the aniline salt and nitrous acid.
Reaction Time15 - 30 minutesAfter complete addition of nitrite.

Table 2: Sandmeyer Cyanation Reaction Parameters

ParameterTypical RangeNotes
Temperature20 - 60 °CMay require gentle heating to drive the reaction.
Molar Ratio (Diazonium Salt:CuCN)1 : 1.1 - 1.5An excess of copper(I) cyanide is generally used.
pH6 - 7Neutralization of excess acid is often beneficial.
Reaction Time1 - 4 hoursMonitor by TLC or HPLC for completion.

Experimental Protocols

Protocol: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2,4-Dichloro-6-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Organic Solvent (e.g., Dichloromethane or Toluene)

  • Ice

Procedure:

Part A: Diazotization of 2,4-Dichloro-6-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4-Dichloro-6-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3 equivalents) and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains between 0 and 5 °C. The addition should take approximately 20-30 minutes.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for another 15-30 minutes. The resulting solution contains the diazonium salt and should be used immediately.

Part B: Sandmeyer Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (1.3 equivalents) in water. Warm the mixture gently if necessary to achieve dissolution, then cool to approximately 10-15 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 1-2 hours, or until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature.

Part C: Workup and Purification

  • Extract the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or toluene).

  • Combine the organic extracts and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_diazotization Check Diazotization Step start->check_diazotization Initial Analysis check_cyanation Check Cyanation Step start->check_cyanation If Diazotization is OK temp_control Temperature > 5°C? check_diazotization->temp_control Yes cu_quality Old/Impure CuCN? check_cyanation->cu_quality Yes acid_conc Insufficient Acid? temp_control->acid_conc No solution1 Maintain 0-5°C temp_control->solution1 Yes nitrite_addition Rapid Nitrite Addition? acid_conc->nitrite_addition No solution2 Use 2.5-3 eq. HCl acid_conc->solution2 Yes nitrite_addition->check_cyanation No, Diazotization OK solution3 Add Nitrite Slowly nitrite_addition->solution3 Yes ph_control pH Not Neutralized? cu_quality->ph_control No solution4 Use Fresh CuCN cu_quality->solution4 Yes cyanation_temp Suboptimal Temperature? ph_control->cyanation_temp No solution5 Adjust pH to ~7 ph_control->solution5 Yes solution6 Optimize Temperature (20-60°C) cyanation_temp->solution6 Yes end_point Yield Improved cyanation_temp->end_point No, Further Investigation Needed solution1->end_point solution2->end_point solution3->end_point solution4->end_point solution5->end_point solution6->end_point

Caption: Troubleshooting workflow for low yield.

Sandmeyer_Reaction_Pathway Sandmeyer Reaction for this compound aniline 2,4-Dichloro-6-methylaniline diazonium 2,4-Dichloro-6-methylbenzene diazonium chloride aniline->diazonium Diazotization benzonitrile This compound diazonium->benzonitrile Cyanation n2_gas N₂ (gas) diazonium->n2_gas reagents1 NaNO₂, HCl 0-5 °C reagents1->aniline reagents2 CuCN reagents2->diazonium

Caption: Synthetic pathway for this compound.

References

preventing side reactions in the functionalization of 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2,4-Dichloro-6-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of this compound?

A1: The primary side reactions include:

  • Hydrolysis of the nitrile group: Under strong acidic or basic conditions, the nitrile group can hydrolyze to a carboxamide or a carboxylic acid.[1][2][3]

  • Monosubstitution vs. Disubstitution: Achieving selective monosubstitution at either the C2 or C4 position can be challenging, often leading to mixtures of products.

  • Hydrodehalogenation: This is a common side reaction in palladium-catalyzed cross-coupling reactions, where a chlorine atom is replaced by a hydrogen atom.[4]

  • Benzylic Reactions: The methyl group can undergo side reactions such as benzylic bromination or oxidation, especially under radical or strongly oxidizing conditions.[5][6]

  • Homocoupling: In cross-coupling reactions like Suzuki and Sonogashira, homocoupling of the starting materials can occur.[7]

Q2: How can I selectively functionalize the C4 position over the C2 position?

A2: Selective functionalization at the C4 position is generally favored in nucleophilic aromatic substitution (SNAr) reactions due to the electronic activation by the para-nitrile group and reduced steric hindrance compared to the C2 position, which is flanked by a methyl group.[4][8][9] For palladium-catalyzed cross-coupling reactions, the choice of ligand and reaction conditions is crucial for achieving high regioselectivity.

Q3: My nitrile group is hydrolyzing under my reaction conditions. How can I prevent this?

A3: To prevent nitrile hydrolysis, consider the following:

  • Use milder bases: Strong bases like NaOH or KOH can promote hydrolysis. Weaker bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (Et₃N) are often better choices.[10]

  • Control the temperature: High temperatures can accelerate hydrolysis. Running the reaction at the lowest effective temperature is advisable.[11]

  • Anhydrous conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as water is required for hydrolysis.[1][3]

  • Protecting groups: While less common for nitriles, in some cases, temporary conversion to a more stable group might be an option, though this adds extra synthetic steps.

Q4: I am observing significant amounts of the hydrodehalogenated byproduct in my Suzuki coupling reaction. What can I do to minimize it?

A4: Hydrodehalogenation is often a result of competing reaction pathways in the catalytic cycle. To minimize it:

  • Optimize the ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[12]

  • Control the base: The choice and concentration of the base can influence the rate of hydrodehalogenation. A careful screening of bases is recommended.

  • Use a pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to cleaner reactions with fewer side products compared to generating the active catalyst in situ from Pd(OAc)₂.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium catalyst and ligand are fresh and handled under an inert atmosphere. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).
Poor Ligand Choice For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to facilitate oxidative addition.[12]
Inappropriate Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The solubility and strength of the base are critical.
Suboptimal Solvent Common solvents include toluene, dioxane, and DMF. A solvent screen may be necessary to find the optimal conditions for your specific substrates.
Low Reaction Temperature While high temperatures can cause side reactions, aryl chlorides often require elevated temperatures (e.g., 80-110 °C) for efficient coupling.[10]
Issue 2: Poor Selectivity in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Reaction at both C2 and C4 Lowering the reaction temperature may improve selectivity. The choice of a bulkier ligand could favor reaction at the less sterically hindered C4 position.
Hydrodehalogenation This can be a significant side reaction.[4] Optimize the palladium source, ligand, and base. Sometimes switching to a different palladium pre-catalyst can help.
Reaction with the Nitrile Group While less common, some amines under specific conditions could potentially interact with the nitrile. Ensure the reaction is focused on the C-Cl bond activation.
Issue 3: Unwanted Benzylic Bromination/Oxidation
Potential Cause Troubleshooting Steps
Radical Initiators Present If your reaction involves reagents that can generate radicals (e.g., AIBN, benzoyl peroxide) and a bromine source (e.g., NBS), benzylic bromination is likely.[5] Avoid these reagents if benzylic functionalization is not desired.
Strong Oxidizing Agents Reagents like KMnO₄ or strong acids can oxidize the methyl group.[5][6] Choose milder reagents if oxidation is not the intended reaction.
Light Exposure Some radical reactions can be initiated by light. Running the reaction in the dark may be beneficial.

Experimental Protocols

Protocol 1: Selective Monosubstitution at C4 via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add degassed toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Preventing Nitrile Hydrolysis during Functionalization

This protocol outlines general precautions to be taken.

  • Reagent and Solvent Purity: Use anhydrous solvents and ensure all reagents are dry.

  • Base Selection: Employ a non-nucleophilic, moderately strong base such as Cs₂CO₃ or K₂CO₃. Avoid strong hydroxide bases.

  • Temperature Control: Maintain the reaction temperature at the lowest point where a reasonable reaction rate is observed. For many cross-coupling reactions, this might be in the range of 80-100 °C.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that might favor hydrolysis.

Visualizations

Troubleshooting_Side_Reactions cluster_problem Problem Identification cluster_analysis Analysis & Strategy cluster_solutions Potential Solutions Problem Side Reaction Observed Nitrile_Hydrolysis Nitrile Hydrolysis? Problem->Nitrile_Hydrolysis Amide/Acid byproduct Poor_Selectivity Poor Regioselectivity? Problem->Poor_Selectivity Mixture of isomers Hydrodehalogenation Hydrodehalogenation? Problem->Hydrodehalogenation Loss of Chlorine Benzylic_Reaction Benzylic Reaction? Problem->Benzylic_Reaction Methyl group reacted Sol_Nitrile Use Milder Base Lower Temperature Anhydrous Conditions Nitrile_Hydrolysis->Sol_Nitrile Sol_Selectivity Optimize Ligand (Bulkier) Lower Temperature Change Solvent Poor_Selectivity->Sol_Selectivity Sol_Hydrodehalogenation Optimize Ligand/Base Use Pre-catalyst Adjust Temperature Hydrodehalogenation->Sol_Hydrodehalogenation Sol_Benzylic Avoid Radical Initiators Avoid Strong Oxidants Protect from Light Benzylic_Reaction->Sol_Benzylic

Caption: Troubleshooting workflow for common side reactions.

Experimental_Workflow start Start: Functionalization of This compound reagents 1. Add Substrate, Reagent, and Base to Flask start->reagents inert 2. Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst 3. Add Catalyst/Ligand and Degassed Solvent inert->catalyst reaction 4. Heat and Stir (Monitor Progress) catalyst->reaction workup 5. Cooldown and Work-up (Extraction, Washing) reaction->workup purification 6. Purify Product (Column Chromatography) workup->purification end End: Isolated Product purification->end

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Synthesis of 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dichloro-6-methylbenzonitrile. The guidance provided is based on established principles of organic synthesis and data from analogous reactions, given the limited specific literature for this exact compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for the synthesis of this compound?

A1: The synthesis of this compound is principally approached through two catalytic pathways, analogous to the synthesis of other dichlorinated benzonitriles:

  • Vapor-Phase Ammoxidation: This method involves the reaction of 2,4-dichloro-6-methyltoluene with ammonia and an oxidant (typically air) at high temperatures over a solid-state catalyst. This is a common industrial method for producing aromatic nitriles.

  • Cyanation of an Aromatic Precursor: This route involves the introduction of a nitrile group onto a 2,4-dichloro-6-methyl-substituted benzene ring via nucleophilic substitution. A common approach is the Rosenmund-von Braun reaction, which uses a copper cyanide salt as both the cyanide source and a catalyst. The starting material would typically be a 2,4-dichloro-6-methyl-halobenzene.

Q2: How does the choice of catalyst impact the ammoxidation route?

A2: In vapor-phase ammoxidation, the catalyst is crucial for both activity and selectivity. Complex mixed metal oxides are typically employed. For instance, vanadium-based catalysts are common. The choice of promoters and support materials can significantly influence the reaction's efficiency. For similar processes, catalysts like V-Sb-O have been used[1]. The catalyst composition affects the reaction temperature, the conversion of the starting material, and the selectivity towards the desired nitrile product versus side products like benzoic acid or imides.

Q3: What are the key considerations for catalysts in the cyanation route?

A3: In the cyanation of aryl halides, copper(I) cyanide is a classic reagent. The reaction can be catalyzed by the addition of a base, such as pyridine or quinoline, which can improve the solubility of the copper salts and facilitate the reaction.[2] The choice of solvent is also critical, with polar aprotic solvents like DMF or NMP often being used. The catalyst system will influence the reaction temperature and time required for complete conversion.

Q4: What are the most common side reactions to anticipate?

A4: During the synthesis of this compound, several side reactions can occur depending on the chosen route:

  • Ammoxidation Route:

    • Over-oxidation: The methyl group can be oxidized to a carboxylic acid, forming 2,4-dichlorobenzoic acid.

    • Hydrolysis of the nitrile: The newly formed nitrile group can be hydrolyzed to the corresponding amide (2,4-dichloro-6-methylbenzamide) or carboxylic acid.

    • Dechlorination: Under harsh conditions, loss of chlorine atoms from the aromatic ring can occur.

  • Cyanation Route:

    • Incomplete reaction: Unreacted starting material may remain.

    • Formation of byproducts: Depending on the precursor, other nucleophilic substitution reactions could occur. If a nitro-group is present on the precursor, its reduction or displacement can lead to impurities.[2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the synthesis can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): This is a quick and effective method to check for the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information on the conversion of the starting material and the formation of the product and any byproducts.

Troubleshooting Guides

Problem 1: Low Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ammoxidation: Ensure the catalyst was prepared and activated according to the protocol. Catalyst poisoning by impurities in the feed can also be an issue. Consider regenerating or replacing the catalyst. - Cyanation: Use fresh, high-purity copper(I) cyanide. Ensure the reaction is carried out under anhydrous conditions if required.
Suboptimal Reaction Temperature - Ammoxidation: The temperature window is often narrow. A temperature that is too low will result in low conversion, while a temperature that is too high can lead to over-oxidation and decomposition. Optimize the temperature based on literature for similar reactions. - Cyanation: For copper-catalyzed cyanations, temperatures are typically in the range of 150-210°C.[2]
Incorrect Stoichiometry - Ensure the molar ratios of reactants are correct. In ammoxidation, the ratio of toluene derivative to ammonia to air is critical.[3] - In cyanation, an excess of the cyanide reagent may be necessary.
Poor Mixing/Mass Transfer (for solid catalysts) - In a fluidized bed reactor for ammoxidation, ensure proper fluidization to maximize contact between the reactants and the catalyst. - For heterogeneous cyanation reactions, ensure efficient stirring.
Problem 2: Low Purity/Presence of Impurities
Potential Cause Troubleshooting Steps
Formation of Oxidation Byproducts (Ammoxidation) - Lower the reaction temperature. - Adjust the air-to-hydrocarbon ratio to be less oxidizing. - Optimize the catalyst composition for higher selectivity.
Formation of Amide/Carboxylic Acid (Hydrolysis) - Minimize the amount of water in the reaction system. - For ammoxidation, ensure the post-reaction quench and work-up are designed to prevent hydrolysis.
Unreacted Starting Material - Increase the reaction time or temperature (while monitoring for side reactions). - Increase the catalyst loading.
Impurities in Starting Materials - Use starting materials of the highest possible purity. Impurities in the starting dichlorotoluene or aryl halide can lead to a range of related byproducts.

Data Presentation

The following table summarizes catalyst systems and conditions used for the synthesis of analogous dichlorinated benzonitriles, which can serve as a starting point for the synthesis of this compound.

Synthetic Route Target Molecule Catalyst System Starting Material Temperature Yield Reference
Ammoxidation2,3-DichlorobenzonitrileTiV0.75Sb0.94B0.6Ox/SiO22,3-Dichlorotoluene450°C>95%[3]
Cyanation2,6-DichlorobenzonitrileCuCN / Pyridine1,2-dichloro-3-nitrobenzene155-210°CNot specified[2]

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of similar compounds. Note: These protocols should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Vapor-Phase Ammoxidation (Conceptual)
  • Catalyst Preparation: Prepare the mixed metal oxide catalyst (e.g., a V-Sb-O based system) by impregnation of a silica support followed by drying and calcination.

  • Reaction Setup: Load the catalyst into a fixed-bed or fluidized-bed reactor. Heat the reactor to the target temperature (e.g., 350-450°C).

  • Reaction Execution: A feed stream consisting of vaporized 2,4-dichloro-6-methyltoluene, ammonia, and air is passed through the catalyst bed. The molar ratios of the reactants must be carefully controlled.

  • Product Collection: The reactor effluent is cooled, and the solid crude product is collected in a condenser.

  • Purification: The crude product is purified, for example, by recrystallization from a suitable solvent.

Protocol 2: Copper-Catalyzed Cyanation (Conceptual)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4-dichloro-6-methyl-bromobenzene (or a suitable alternative), copper(I) cyanide, and a high-boiling polar aprotic solvent such as DMF or NMP. A catalytic amount of pyridine can also be added.

  • Reaction Execution: Heat the reaction mixture to a high temperature (e.g., 160-200°C) with vigorous stirring. Monitor the reaction by TLC or GC.

  • Work-up: After cooling, the reaction mixture is typically poured into an aqueous solution of a complexing agent for copper, such as ferric chloride or sodium cyanide, to break up any copper complexes. The product is then extracted with an organic solvent.

  • Purification: The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Route (Ammoxidation or Cyanation) reactants Prepare Reactants and Catalyst start->reactants setup Assemble Reaction Apparatus reactants->setup execute Execute Reaction under Optimized Conditions setup->execute monitor Monitor Progress (TLC, GC, HPLC) execute->monitor quench Quench Reaction and Separate Phases monitor->quench extract Extract Product quench->extract purify Purify Crude Product (Recrystallization/Chromatography) extract->purify analyze Characterize Final Product (NMR, MS, etc.) purify->analyze

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_conversion Is Starting Material Consumed? start->check_conversion check_impurities What is the Impurity Profile? check_conversion->check_impurities Yes incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No side_reactions Side Reactions Dominant check_impurities->side_reactions action_incomplete Increase Time/Temp Check Catalyst Activity incomplete_reaction->action_incomplete action_side_reactions Lower Temperature Adjust Stoichiometry Change Catalyst side_reactions->action_side_reactions

Caption: A troubleshooting logic diagram for catalyst-related issues in the synthesis.

References

Technical Support Center: Managing Exothermic Reactions of 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 2,4-Dichloro-6-methylbenzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Troubleshooting Guide

This section provides solutions to common problems that may arise during reactions with this compound.

Issue Possible Causes Troubleshooting Steps
Rapid, Uncontrolled Temperature Increase - Reaction proceeding faster than anticipated. - Inadequate cooling. - Incorrect reagent concentration or addition rate.1. Immediately cease addition of any reagents. 2. Enhance cooling by lowering the temperature of the cooling bath or increasing its flow rate. 3. If the temperature continues to rise, proceed to the Emergency Quenching Protocol.
Unexpected Pressure Buildup - Gas evolution from the reaction. - Solvent boiling due to excessive temperature. - Decomposition of reactants or products.1. Ensure the reaction vessel's vent is not blocked. 2. Reduce the reaction temperature immediately. 3. If pressure continues to rise uncontrollably, initiate an emergency shutdown and evacuate the area.
Reaction Fails to Initiate - Low reaction temperature. - Impure starting materials or catalyst. - Insufficient mixing.1. Gradually increase the temperature in small increments, monitoring closely for any signs of an exotherm. 2. Verify the purity of all reagents. 3. Ensure the stirring is adequate for the reaction scale.
Localized Hotspots in the Reactor - Poor mixing. - Rapid, localized addition of a reagent.1. Increase the stirring speed to improve homogeneity. 2. Add reagents subsurface or at a slower, controlled rate to ensure proper dispersion.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with reactions involving this compound?

Q2: How can I assess the thermal risk of my specific reaction?

A2: A thorough thermal hazard assessment is crucial before scaling up any reaction. Techniques such as Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are essential for determining key safety parameters.

Q3: What are the key parameters to monitor during a reaction with this compound?

A3: Continuous monitoring of the internal reaction temperature and pressure is critical. The rate of reagent addition, stirrer speed, and the temperature of the cooling medium should also be closely monitored and controlled.

Q4: What are the recommended initial safety precautions?

A4: Always start with a small-scale reaction to assess its behavior. Use appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[1] Work in a well-ventilated fume hood and have an appropriate fire extinguisher and spill containment materials readily available.

Q5: What should I do in case of a small spill?

A5: For a small spill, absorb the material with an inert absorbent material like vermiculite or sand.[2] Collect the absorbed material into a suitable container for hazardous waste disposal. Ensure the area is well-ventilated.

Quantitative Data for Structurally Similar Compounds

Disclaimer: The following data is for structurally related compounds and should be used as an estimation for initial risk assessment only. It is imperative to perform calorimetric studies on the specific reaction mixture involving this compound for accurate safety analysis.

Compound CAS Number Melting Point (°C) Boiling Point (°C) Flash Point (°C) Hazards
2,6-Dichlorobenzonitrile1194-65-6143 - 146[3]270 - 275[4]> 100[4]Harmful in contact with skin, Toxic to aquatic life.[3][4]
2-Chloro-6-methylbenzonitrileNot AvailableNot AvailableNot AvailableNot AvailableCauses skin and serious eye irritation, May cause respiratory irritation, Harmful if swallowed, in contact with skin or if inhaled.[5]
3-Chloro-4-methylbenzonitrile22364-73-6Not AvailableNot AvailableNot AvailableHarmful if swallowed, in contact with skin or if inhaled, Causes skin and serious eye irritation.[6]

Experimental Protocols

Protocol 1: General Procedure for a Trial Reaction (Small Scale)
  • Preparation:

    • Set up the reaction in a clean, dry round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel.

    • Ensure the flask is placed in a cooling bath (e.g., ice-water or a controlled cooling system).

    • Charge the flask with this compound and the solvent.

  • Reagent Addition:

    • Begin stirring and cool the mixture to the desired initial temperature.

    • Add the second reagent dropwise via the addition funnel over a prolonged period.

    • Carefully monitor the internal temperature. The addition rate should be controlled to maintain the desired reaction temperature.

  • Monitoring:

    • Continuously observe the reaction for any signs of an uncontrolled exotherm, gas evolution, or color change.

    • Record the temperature at regular intervals.

  • Work-up:

    • Once the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), cool the mixture to room temperature before proceeding with the work-up.

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol should only be initiated if the temperature of the reaction is rising uncontrollably and cannot be managed by the primary cooling system.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity and prepare for potential evacuation.

    • Stop the addition of all reagents.

    • Apply maximum cooling to the reactor.

  • Quenching Agent Addition:

    • If a pre-determined and tested quenching agent is available (e.g., a cold, inert solvent), begin its slow and controlled addition to the reaction mixture.

    • Caution: The quenching agent must not react exothermically with the reaction components.

  • Monitoring the Quench:

    • Continuously monitor the reactor temperature and pressure.

    • Continue adding the quenching agent until the temperature is brought under control and begins to decrease steadily.

  • Emergency Shutdown:

    • If the quenching procedure is ineffective or not feasible, activate the laboratory or facility emergency alarm and evacuate the area immediately.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Control cluster_completion Completion Prep1 Assemble Glassware Prep2 Charge Initial Reagents Prep1->Prep2 Prep3 Establish Cooling Prep2->Prep3 React1 Controlled Reagent Addition Prep3->React1 React2 Monitor Temperature & Pressure React1->React2 Monitor1 Temperature Stable? React2->Monitor1 Quench Emergency Quench Protocol React2->Quench Uncontrolled Rise React3 Maintain Stirring React3->React2 Control1 Adjust Cooling/Addition Rate Monitor1->Control1 No Complete1 Confirm Completion (TLC/LC-MS) Monitor1->Complete1 Yes Control1->React2 Complete2 Controlled Cool Down Complete1->Complete2 Complete3 Proceed to Work-up Complete2->Complete3

Caption: Experimental workflow for managing exothermic reactions.

Troubleshooting_Logic Start Observe Anomaly TempRise Rapid Temperature Rise? Start->TempRise PressureRise Pressure Buildup? Start->PressureRise NoInitiation Reaction Not Starting? Start->NoInitiation TempRise->PressureRise No StopAddition Stop Reagent Addition TempRise->StopAddition Yes PressureRise->NoInitiation No CheckVent Check Vent PressureRise->CheckVent Yes IncreaseTemp Gradually Increase Temp NoInitiation->IncreaseTemp Yes MaxCooling Increase Cooling StopAddition->MaxCooling EmergencyQuench Initiate Emergency Quench MaxCooling->EmergencyQuench If still rising Evacuate Evacuate Area MaxCooling->Evacuate If still rising CheckVent->MaxCooling CheckPurity Check Reagent Purity IncreaseTemp->CheckPurity If no effect

Caption: Troubleshooting logic for common reaction issues.

References

Validation & Comparative

Comparative Analysis of 2,4-Dichloro-6-methylbenzonitrile and Other Dichlorobenzonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of 2,4-Dichloro-6-methylbenzonitrile with other dichlorobenzonitrile isomers, focusing on their chemical properties and potential biological activities. This document is intended for researchers, scientists, and professionals involved in drug development and agrochemical research, offering an objective overview based on available data.

Introduction to Dichlorobenzonitriles

Dichlorobenzonitriles are a class of organic compounds characterized by a benzene ring substituted with two chlorine atoms and a nitrile group. The isomeric variations, based on the substitution patterns of the chlorine atoms, lead to distinct chemical and biological properties. Among these, 2,6-dichlorobenzonitrile, commonly known as Dichlobenil, is a well-established herbicide. This guide will delve into the characteristics of this compound and compare it with other notable isomers to elucidate structure-activity relationships.

Chemical Properties: A Comparative Overview

The positioning of chlorine atoms and other substituents on the benzonitrile ring significantly influences the molecule's physicochemical properties, such as polarity, solubility, and reactivity. These differences are critical in determining their interaction with biological targets.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound 175277-98-2C₈H₅Cl₂N186.04Chlorine at C2 & C4, Methyl at C6
2,6-Dichlorobenzonitrile (Dichlobenil)1194-65-6C₇H₃Cl₂N172.01Chlorine at C2 & C6
3,5-Dichlorobenzonitrile6575-00-4C₇H₃Cl₂N172.01Chlorine at C3 & C5
2,4-Dichlorobenzonitrile6574-98-7C₇H₃Cl₂N172.01Chlorine at C2 & C4
3,4-Dichlorobenzonitrile6574-99-8C₇H₃Cl₂N172.01Chlorine at C3 & C4

Biological Activity and Performance

While extensive comparative experimental data for this compound is limited in publicly available literature, structure-activity relationship (SAR) studies on substituted benzonitriles provide valuable insights into its potential biological activities.

Herbicidal Activity

Studies on substituted benzonitriles have indicated that compounds with substitutions at the 2 and 6 positions of the benzene ring exhibit the highest herbicidal activity.[1] This suggests that this compound, possessing a chlorine atom at the 2-position and a methyl group at the 6-position, has the potential to be a potent herbicide.

The established herbicide, 2,6-dichlorobenzonitrile (Dichlobenil), functions as a cellulose synthesis inhibitor, effective as a pre-emergent and early post-emergent herbicide.[2] The structural similarity of this compound to Dichlobenil, particularly the 2,6-substitution pattern, points towards a similar potential mechanism of action. However, without direct experimental data, this remains a hypothesis.

Antimicrobial Activity
Other Potential Applications

Dichlorobenzonitrile isomers, such as 3,5-dichlorobenzonitrile, are recognized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][3] Similarly, 2,4-dichlorobenzonitrile is utilized as a building block in the production of more complex molecules for these industries.[4] This indicates a potential role for this compound as a valuable intermediate in organic synthesis.

Experimental Protocols

Detailed experimental protocols for the direct comparison of these specific dichlorobenzonitrile isomers are not widely published. However, standard assays for evaluating herbicidal and antimicrobial activity can be employed.

Herbicidal Activity Assay (Seedling Growth Inhibition)
  • Plant Species: Select a panel of monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).

  • Compound Preparation: Prepare stock solutions of the test compounds (this compound and other isomers) in a suitable solvent (e.g., acetone or DMSO) and dilute to various concentrations in a nutrient solution.

  • Assay Setup: Place seeds on a suitable growth medium (e.g., agar or filter paper) in petri dishes or multi-well plates.

  • Treatment: Apply the different concentrations of the test compounds to the growth medium. Include a solvent-only control.

  • Incubation: Incubate the plates under controlled conditions of light, temperature, and humidity.

  • Data Collection: After a set period (e.g., 7-14 days), measure the root and shoot length of the seedlings.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each plant species.

Antimicrobial Activity Assay (Broth Microdilution)
  • Microbial Strains: Select a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Add a standardized inoculum of each microbial strain to the wells.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism.

  • Data Collection: After incubation (e.g., 24-48 hours), determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

  • Analysis: Compare the MIC values of this compound with those of other isomers and standard antimicrobial agents.

Visualizing Structure-Activity Relationships

The following diagram illustrates the logical relationship between the substitution pattern of dichlorobenzonitriles and their potential herbicidal activity based on existing SAR studies.

SAR_Dichlorobenzonitriles cluster_SAR Structure-Activity Relationship for Herbicidal Activity Substituents_at_2_6 Substitution at positions 2 and 6 High_Herbicidal_Activity High Herbicidal Activity Substituents_at_2_6->High_Herbicidal_Activity Leads to Dichlobenil 2,6-Dichlorobenzonitrile (Dichlobenil) Dichlobenil->Substituents_at_2_6 Target_Compound This compound Target_Compound->Substituents_at_2_6 Other_Isomers Other Dichlorobenzonitrile Isomers (e.g., 3,5- or 3,4-) Lower_Herbicidal_Activity Potentially Lower Herbicidal Activity Other_Isomers->Lower_Herbicidal_Activity Generally leads to

Caption: Postulated structure-activity relationship for herbicidal activity in dichlorobenzonitriles.

Conclusion

Based on established structure-activity relationships, this compound shows promise as a potential herbicidal agent due to its substitution pattern at the 2 and 6 positions of the benzonitrile ring. However, a significant lack of direct comparative experimental data necessitates further research to fully elucidate its biological activity profile and compare its performance against other dichlorobenzonitrile isomers. The experimental protocols outlined in this guide provide a framework for such future investigations. Researchers are encouraged to explore the synthesis and biological evaluation of this compound to uncover its full potential in agrochemical and pharmaceutical applications.

References

Comparative Analysis of 2,4-Dichloro-6-methylbenzonitrile Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4-dichloro-6-methylbenzonitrile analogs, with a primary focus on their herbicidal activity. Due to a lack of comprehensive studies on a homologous series of this compound, this guide synthesizes data from research on structurally related dichlorobenzonitrile compounds to infer key SAR principles. The primary biological activity discussed is pre-emergent herbicidal efficacy, which is often linked to the inhibition of cellulose biosynthesis in plants.

Herbicidal Activity of Dichlorobenzonitrile Analogs

The herbicidal activity of benzonitrile compounds is significantly influenced by the substitution pattern on the phenyl ring. The parent compound for many herbicidal benzonitriles is 2,6-dichlorobenzonitrile, commonly known as dichlobenil. This compound acts as a pre-emergent herbicide by inhibiting cellulose biosynthesis, a crucial process for plant cell wall formation.[1][2] The data presented below is compiled from various studies on dichlobenil and its analogs to provide insights into the SAR.

Compound/Analog IDStructureTarget Weed SpeciesActivity Metric (e.g., IC50, GR50)Reference
Dichlobenil 2,6-dichlorobenzonitrileBroadleaf and grassy weedsVaries by species and conditions[General Knowledge]
BAM 2,6-dichlorobenzamide-Generally lower herbicidal activity than dichlobenil[General Knowledge]
3-OH-Dichlobenil 2,6-dichloro-3-hydroxybenzonitrile-Activity data not readily available; a metabolite of dichlobenil[General Knowledge]
4-OH-Dichlobenil 2,6-dichloro-4-hydroxybenzonitrile-Activity data not readily available; a metabolite of dichlobenil[General Knowledge]

Structure-Activity Relationship (SAR) Insights

Based on the available literature on dichlorobenzonitrile herbicides, several key structural features are important for herbicidal activity:

  • 2,6-Disubstitution: The presence of substituents at both the 2 and 6 positions of the benzonitrile ring is often crucial for high herbicidal activity. These substituents are thought to sterically hinder the rotation of the nitrile group and enforce a conformation favorable for binding to the target enzyme.

  • Halogen Atoms: Chlorine atoms at the 2 and 6 positions, as seen in dichlobenil, are highly effective. The electron-withdrawing nature and size of the halogen atoms play a significant role in the molecule's overall electronic properties and its ability to interact with the target site.

  • Nitrile Group: The nitrile (-C≡N) group is essential for the herbicidal activity of this class of compounds. It is believed to be the primary functional group involved in the inhibition of cellulose biosynthesis.

  • Metabolism: The conversion of the nitrile group to an amide, as seen in the formation of BAM from dichlobenil, generally leads to a significant decrease in herbicidal activity. This highlights the importance of the nitrile moiety for the compound's mode of action. Hydroxylation of the phenyl ring also represents a common metabolic deactivation pathway.

Below is a diagram illustrating the general structure-activity relationships for dichlorobenzonitrile-based herbicides.

SAR_Dichlorobenzonitrile Structure-Activity Relationship of Dichlorobenzonitrile Analogs cluster_substitutions Substitutions cluster_modifications Modifications Core 2,6-Dichlorobenzonitrile Core Essential for Activity R2_R6 Positions 2 & 6 Halogens (e.g., Cl) are optimal. Bulky groups maintain activity. Core:f1->R2_R6:f0 R4 Position 4 Substitution can modulate activity and selectivity. Electron-withdrawing groups may be favorable. Core:f1->R4:f0 CN Nitrile Group Essential for herbicidal activity. Reduction or hydrolysis to amide decreases activity. Core:f1->CN:f0 Methyl_Group 6-Methyl Group (in target analogs) Likely influences steric and electronic properties, affecting selectivity and potency. Core:f0->Methyl_Group:f0 Metabolism Metabolism Hydroxylation and conjugation lead to deactivation. CN:f1->Metabolism:f0

Caption: Key structural features influencing the herbicidal activity of dichlorobenzonitrile analogs.

Experimental Protocols

Detailed methodologies for assessing the herbicidal activity of this compound analogs are crucial for generating reliable and comparable data. Below are representative protocols for a pre-emergent herbicidal assay and a cellulose biosynthesis inhibition assay.

Pre-Emergent Herbicidal Activity Assay

This protocol is designed to evaluate the efficacy of compounds in preventing the emergence and growth of weed seedlings when applied to the soil before they sprout.

  • Preparation of Test Compounds:

    • Dissolve the synthesized this compound analogs in a minimal amount of a suitable solvent (e.g., acetone or DMSO).

    • Prepare a series of dilutions to achieve the desired application rates (e.g., expressed in grams per hectare or parts per million). An emulsifiable concentrate formulation is often prepared for uniform application.

  • Plant Material and Growth Conditions:

    • Select a panel of weed species, including both monocots (e.g., Echinochloa crus-galli - barnyardgrass) and dicots (e.g., Amaranthus retroflexus - redroot pigweed, Arabidopsis thaliana).

    • Fill pots or trays with a standardized soil mix.

    • Sow a predetermined number of seeds for each plant species at a uniform depth.

  • Application of Test Compounds:

    • Apply the prepared dilutions of the test compounds evenly to the soil surface using a laboratory sprayer.

    • Include a solvent-only control and a positive control with a known herbicide (e.g., dichlobenil).

  • Incubation and Data Collection:

    • Place the treated pots or trays in a controlled environment chamber or greenhouse with standardized conditions for light, temperature, and humidity.

    • Water the pots as needed to maintain adequate soil moisture.

    • After a specified period (e.g., 14-21 days), assess the herbicidal effect.

    • Evaluation can be done visually by scoring the percentage of weed control (0% = no effect, 100% = complete kill) or by measuring parameters such as seedling emergence, shoot/root length, and fresh/dry weight.

  • Data Analysis:

    • Calculate the Growth Reduction (GR50) or Inhibitory Concentration (IC50) values, which represent the concentration of the compound required to cause a 50% reduction in growth compared to the untreated control.

Cellulose Biosynthesis Inhibition Assay

This in vivo assay measures the effect of the test compounds on the incorporation of radiolabeled glucose into cellulose in a model plant like Arabidopsis thaliana.

  • Plant Material and Growth:

    • Sterilize Arabidopsis thaliana seeds and germinate them on a sterile liquid culture medium.

    • Grow the seedlings for a few days under controlled light and temperature conditions until they are suitable for the assay.

  • Treatment with Test Compounds:

    • Prepare solutions of the this compound analogs at various concentrations in the liquid culture medium.

    • Transfer the seedlings to the medium containing the test compounds and incubate for a short period (e.g., 1-2 hours). Include a solvent control and a positive control (e.g., isoxaben or dichlobenil).

  • Radiolabeling:

    • Add [¹⁴C]-glucose to the liquid medium and continue the incubation for a defined period (e.g., 2-4 hours) to allow for its uptake and incorporation into newly synthesized cell wall polymers.

  • Cell Wall Fractionation:

    • Harvest the seedlings and wash them to remove external radiolabel.

    • Homogenize the seedlings and perform a series of extraction steps to isolate the cell wall material.

    • Treat the cell wall fraction with enzymes (e.g., amylase, protease) to remove starch and proteins.

    • Perform a sequential extraction to separate pectin and hemicellulose, leaving the cellulose-rich fraction.

  • Quantification of Cellulose Synthesis:

    • Measure the radioactivity in the final cellulose fraction using a scintillation counter.

    • A reduction in the amount of incorporated [¹⁴C]-glucose in the treated samples compared to the control indicates inhibition of cellulose biosynthesis.

  • Data Analysis:

    • Express the results as a percentage of inhibition of cellulose synthesis relative to the solvent control.

    • Calculate IC50 values for each compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

Experimental_Workflow Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Start Starting Materials (e.g., substituted toluenes) Synth Synthesis of Analogs Start->Synth Purify Purification & Characterization (NMR, MS, etc.) Synth->Purify PreEmergent Pre-Emergent Herbicidal Assay Purify->PreEmergent Cellulose Cellulose Biosynthesis Inhibition Assay Purify->Cellulose Data Data Collection (IC50, GR50) PreEmergent->Data Cellulose->Data SAR Structure-Activity Relationship Analysis Data->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synth Iterative Design

Caption: A generalized workflow for the development and evaluation of novel herbicidal compounds.

Conclusion

The structure-activity relationship of this compound analogs as herbicides is predicted to be heavily reliant on the principles established for other dichlorobenzonitrile herbicides like dichlobenil. Key factors influencing activity include the substitution pattern on the aromatic ring, with the 2,6-dichloro arrangement being historically significant, and the integrity of the nitrile functional group, which is essential for the primary mode of action: inhibition of cellulose biosynthesis. The introduction of a methyl group at the 6-position is anticipated to modulate the steric and electronic properties of the molecule, potentially leading to altered herbicidal potency and selectivity. Further systematic synthesis and biological evaluation of a diverse range of this compound analogs are necessary to fully elucidate the specific SAR for this particular scaffold and to identify lead compounds for the development of novel herbicides. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

A Comparative Guide to Validated Analytical Methods for 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2,4-Dichloro-6-methylbenzonitrile. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established analytical techniques for structurally similar compounds, such as dichlorobenzonitrile isomers and other chlorinated hydrocarbons. The primary analytical techniques compared are Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Comparison of Primary Analytical Methods

Gas Chromatography is a highly suitable technique for the analysis of semi-volatile and thermally stable compounds like this compound. The high resolution of capillary GC columns and the specificity of mass spectrometric detection provide a robust method for identification and quantification. High-Performance Liquid Chromatography offers a viable alternative, particularly for samples that may not be suitable for GC analysis or when GC-MS is not available.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on mass-to-charge ratio.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection based on UV absorbance.
Typical Analytes Volatile and semi-volatile, thermally stable compounds.Non-volatile or thermally labile compounds. Can be adapted for a wide range of polarities.
Selectivity Very High (mass spectral data provides structural confirmation).Moderate to High (dependent on chromatographic resolution and UV spectrum specificity).
Sensitivity High (typically low ng/L to µg/L detection limits).Moderate (typically µg/L to mg/L detection limits).
Sample Preparation Often requires extraction into an organic solvent. Derivatization may be necessary for certain analytes to improve volatility or detectability.Can often be performed with direct injection of a dissolved sample, though extraction and cleanup may be required for complex matrices.
Instrumentation Gas chromatograph coupled to a mass spectrometer.High-performance liquid chromatograph with a UV-Vis detector.

Quantitative Performance Data

The following tables summarize typical performance data for analytical methods used for compounds structurally similar to this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Dichlorobenzonitrile Isomers and Related Compounds

Parameter2,6-Dichlorobenzonitrile (in Water)2,6-Dichlorobenzamide (in Vegetables/Soil)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Not Reported0.003 - 0.005 µg/g
Limit of Quantification (LOQ) Not Reported0.01 µg/g
Accuracy (Recovery) 87.0% ± 11.0%62.22 - 99.40%
Precision (RSD) Not Reported4.5 - 13.0%

Data for 2,6-Dichlorobenzonitrile is based on an EPA method utilizing GC with electron capture detection. Data for 2,6-Dichlorobenzamide is from a study using GC-MS.

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data for Halogenated Aromatic Compounds

Parameter3,5-DichlorobenzonitrileChlorinated Pesticides (General)
Linearity (R²) Data not available≥ 0.99
Limit of Detection (LOD) Data not available~0.5 µg/L
Limit of Quantification (LOQ) Data not availableData not available
Accuracy (Recovery) Data not available80 - 120%
Precision (RSD) Data not available< 10%

Quantitative data for HPLC analysis of dichlorobenzonitriles is limited in the reviewed literature. The data presented for chlorinated pesticides is indicative of the performance that can be expected from a validated HPLC-UV method for similar compounds.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Dichlorobenzonitriles

This protocol is based on established methods for the analysis of dichlorobenzonitrile isomers in environmental samples.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 L of aqueous sample, add a surrogate standard.

  • Extract the sample three times with 60 mL of methylene chloride in a separatory funnel.

  • Combine the organic extracts and dry by passing through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • Add an internal standard prior to analysis.

2. GC-MS Conditions

  • GC System: Agilent 6890 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode at 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: Agilent 5975 or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and internal/surrogate standards.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for Dichlorobenzonitriles

This protocol is a general guideline for the development of an HPLC-UV method for this compound, based on methods for other halogenated aromatic compounds.

1. Sample Preparation

  • Dissolve a precisely weighed amount of the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • For complex matrices, a solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary.

2. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient Program: Start with 50% acetonitrile, ramp to 90% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength of 240 nm (or at the absorbance maximum of the analyte).

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (GC/HPLC) MD1->MD2 MD3 Optimize Separation & Detection Parameters MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 SA1 Sample Preparation V6->SA1 Implement Validated Method SA2 Instrumental Analysis SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: A logical workflow for the development and validation of an analytical method.

GC_MS_Workflow Sample Aqueous Sample Extraction Liquid-Liquid Extraction (Methylene Chloride) Sample->Extraction 1 Drying Dry Extract (Anhydrous Na2SO4) Extraction->Drying 2 Concentration Concentrate Extract Drying->Concentration 3 GC_MS GC-MS Analysis Concentration->GC_MS 4 Data Data Acquisition & Quantification GC_MS->Data 5

Caption: Experimental workflow for GC-MS analysis of this compound.

HPLC_UV_Workflow Sample Sample Solution Filtration Filtration (0.45 µm) Sample->Filtration 1 HPLC HPLC-UV Analysis Filtration->HPLC 2 Data Data Acquisition & Quantification HPLC->Data 3

Caption: Experimental workflow for HPLC-UV analysis of this compound.

A Comparative Analysis of the Reactivity of 2,4-Dichloro-6-methylbenzonitrile and 2,6-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2,4-Dichloro-6-methylbenzonitrile and 2,6-dichlorobenzonitrile. While direct comparative experimental data is limited, this analysis, grounded in established principles of organic chemistry, offers insights into their behavior in key chemical transformations. Understanding these nuances is crucial for designing synthetic routes and developing novel molecular entities.

Executive Summary

The reactivity of this compound and 2,6-dichlorobenzonitrile is primarily governed by the electronic and steric effects of their substituents. The presence of a methyl group in this compound, alongside the chloro and nitrile groups, introduces significant differences in electron density distribution and steric hindrance around the aromatic ring compared to the more symmetrically substituted 2,6-dichlorobenzonitrile. These differences are expected to influence the rates and outcomes of reactions such as nucleophilic aromatic substitution (SNAr), hydrolysis, and reduction.

Key Predicted Differences in Reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): 2,6-dichlorobenzonitrile is anticipated to be more reactive towards SNAr at the chlorinated positions due to the strong electron-withdrawing effects of the two ortho-chlorine atoms and the nitrile group, which stabilize the Meisenheimer intermediate. In this compound, the electron-donating methyl group may slightly deactivate the ring towards nucleophilic attack compared to its isomer.

  • Hydrolysis of the Nitrile Group: The hydrolysis of the nitrile group to a carboxylic acid is expected to be influenced by both electronic and steric factors. The strong electron-withdrawing nature of the substituents in 2,6-dichlorobenzonitrile likely makes the nitrile carbon more electrophilic and susceptible to hydrolysis.

  • Reduction of the Nitrile Group: The reduction of the nitrile to a primary amine is a key synthetic transformation. The steric hindrance around the nitrile group in 2,6-dichlorobenzonitrile, with two ortho-chloro substituents, may influence the choice of reducing agent and reaction conditions compared to the less hindered nitrile in this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below.

PropertyThis compound2,6-dichlorobenzonitrile
Molecular Formula C₈H₅Cl₂NC₇H₃Cl₂N
Molecular Weight 186.04 g/mol 172.01 g/mol
CAS Number 175277-98-21194-65-6
Appearance Not specified in available literatureWhite to off-white crystalline solid
Melting Point Not specified in available literature143-146 °C

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for functionalizing aryl halides. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction rate.

2,6-dichlorobenzonitrile: The two chlorine atoms are ortho to the strongly electron-withdrawing nitrile group. This arrangement effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance and inductive effects, making the compound relatively reactive towards nucleophilic attack.

This compound: This molecule has chlorine atoms ortho and para to the nitrile group. While the nitrile group activates these positions for nucleophilic attack, the presence of the electron-donating methyl group at the 6-position can slightly counteract this activation by increasing the electron density of the ring. Furthermore, the methyl group can exert some steric hindrance.

Predicted Reactivity: 2,6-dichlorobenzonitrile is predicted to be more reactive in SNAr reactions than this compound.

SNAr_Mechanism A Aryl Halide C Meisenheimer Complex (Resonance Stabilized) A->C + Nu- B Nucleophile (Nu-) B->C D Product C->D - X- E Leaving Group (X-) C->E

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base. The reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile group.

2,6-dichlorobenzonitrile: The two ortho-chloro substituents exert a strong electron-withdrawing inductive effect, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack. However, these bulky ortho groups also create significant steric hindrance, which could slow down the reaction. Studies on the hydrolysis of 2,6-dichlorobenzonitrile in soil have shown that it converts to 2,6-dichlorobenzamide.

This compound: The electronic environment around the nitrile group is influenced by the ortho-chloro, para-chloro, and ortho-methyl groups. The methyl group's electron-donating nature might slightly decrease the electrophilicity of the nitrile carbon compared to a hydrogen atom. Steric hindrance from the ortho-substituents (Cl and CH₃) will also play a role.

Predicted Reactivity: The relative rates of hydrolysis are difficult to predict without experimental data due to the competing electronic and steric effects. However, the strong electron-withdrawing character of the two chlorine atoms in 2,6-dichlorobenzonitrile might lead to a faster hydrolysis rate, assuming the steric hindrance is not prohibitive.

Nitrile_Hydrolysis cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A1 Nitrile B1 Protonated Nitrile A1->B1 + H+ C1 Amide B1->C1 + H2O, -H+ D1 Carboxylic Acid C1->D1 + H2O, H+ A2 Nitrile B2 Intermediate A2->B2 + OH- C2 Amide B2->C2 + H2O D2 Carboxylate C2->D2 + OH-

Caption: Simplified pathways for acid and base-catalyzed nitrile hydrolysis.

Reduction of the Nitrile Group

The reduction of a nitrile to a primary amine is a valuable synthetic transformation, typically achieved using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

2,6-dichlorobenzonitrile: The two ortho-chloro atoms create a sterically hindered environment around the nitrile group. This may necessitate the use of smaller, more reactive reducing agents or more forcing reaction conditions to achieve complete reduction.

This compound: The steric hindrance around the nitrile group is less severe compared to its isomer, with only one ortho-chloro and one ortho-methyl group. This might allow for a wider range of reducing agents and milder reaction conditions to be employed effectively.

Predicted Reactivity: this compound is predicted to be more readily reduced than 2,6-dichlorobenzonitrile due to lesser steric hindrance around the nitrile functionality.

Experimental Protocols

Detailed experimental protocols for the following key reactions are provided based on general procedures for substituted benzonitriles.

General Protocol for Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of the dichlorobenzonitrile (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1-1.2 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) if the nucleophile is not already anionic.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the substrate and nucleophile. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Protocol for Acid-Catalyzed Nitrile Hydrolysis
  • Reaction Setup: The dichlorobenzonitrile is dissolved in a mixture of a strong acid (e.g., concentrated H₂SO₄ or HCl) and water.

  • Reaction Conditions: The mixture is heated to reflux for several hours to days, depending on the reactivity of the substrate. The reaction progress is monitored by the disappearance of the starting material (TLC or GC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully poured onto ice. The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried. If the product is soluble, the aqueous solution is extracted with an organic solvent. The organic extracts are then dried and concentrated to yield the product. Purification can be achieved by recrystallization.

General Protocol for Nitrile Reduction using LiAlH₄
  • Reaction Setup: A solution of the dichlorobenzonitrile in a dry ethereal solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ (typically 1.5-2 equivalents) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction is monitored by TLC to confirm the consumption of the starting material.

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Logical Workflow for Comparative Reactivity Assessment

Comparative_Analysis_Workflow cluster_inputs Input Compounds cluster_analysis Theoretical Analysis cluster_reactions Key Reaction Classes cluster_prediction Reactivity Prediction A This compound C Analyze Electronic Effects (Inductive & Resonance) A->C D Analyze Steric Effects A->D B 2,6-dichlorobenzonitrile B->C B->D E Nucleophilic Aromatic Substitution C->E F Nitrile Hydrolysis C->F G Nitrile Reduction C->G D->E D->F D->G H Predict Relative Reactivity E->H F->H G->H

Caption: Workflow for the comparative reactivity analysis of the two benzonitriles.

Conclusion

Based on a theoretical analysis of electronic and steric factors, 2,6-dichlorobenzonitrile is predicted to be more susceptible to nucleophilic aromatic substitution, while this compound is expected to undergo reduction of the nitrile group more readily. The relative rates of nitrile hydrolysis are more complex to predict without experimental data due to competing effects. This guide provides a foundational understanding for researchers to design experiments and interpret results when working with these and similar substituted benzonitriles. Further experimental studies are warranted to provide quantitative validation of these predictions.

Comparative Guide to the Biological Activity of 2,4-Dichloro-6-methylbenzonitrile Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of benzonitrile derivatives, with a focus on compounds structurally related to 2,4-Dichloro-6-methylbenzonitrile. The information is compiled from various studies to aid in the evaluation of their potential as therapeutic agents or agrochemicals.

Overview of Biological Activities

Benzonitrile derivatives are a versatile class of organic compounds that exhibit a wide range of biological activities.[1] Their unique chemical properties allow for structural modifications that can significantly influence their potency and spectrum of action.[1] Documented activities include anticancer, antimicrobial (antibacterial and antifungal), antiviral, herbicidal, and insecticidal effects.[1][2][3][4]

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various benzonitrile derivatives, providing a basis for comparison.

Table 1: Anticancer Activity

Benzonitrile-containing compounds have shown significant potential as anticancer agents by targeting essential cellular processes like cell division.[1]

Compound ClassDerivative ExampleCancer Cell LineIC50Reference
2-PhenylacrylonitrilesCompound 1g2aHCT116 (Colon)5.9 nM[1]
BEL-7402 (Liver)7.8 nM[1]
Benzotriazole-acrylonitrilesCompound 5HeLa (Cervical)Sub-micromolar[1]
Compound 2.1VX2 (Carcinoma)3.80 ± 0.75 µM[1]
Compound 2.2MGC (Stomach)3.72 ± 0.11 µM[1]
Compound 2.5A549 (Lung)5.47 ± 1.11 µM[1]
Table 2: Antimicrobial Activity

Several benzonitrile derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][5]

CompoundTarget OrganismMIC (µg/mL)Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e)Botrytis fabae6.25[2]
Hydrazone with 2,4-dichloro moiety (3a)Proteus mirabilis25[6]
Hydrazone with 2,4-dichloro moiety (3b)Proteus mirabilis12.5[6]
Staphylococcus aureus (MRSA)25[6]
2-chloro-N-phenylacetamide (A1Cl)Aspergillus flavus16 - 256[7]
Table 3: Herbicidal Activity

Certain halogenated hydroxybenzonitrile derivatives are known to be potent herbicides that act by inhibiting photosynthesis.[8]

CompoundTargetIC50 (µM)Reference
N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]thiophene-2-carbohydrazonoyl chloride (3e)Photosynthetic Electron Transport2.34[9]
Diuron (Reference Herbicide)Photosynthetic Electron Transport1.9[9]
1,2,4-Oxadiazole derivative (5q)Arabidopsis thaliana LPOR17.63[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Antimicrobial Susceptibility Testing

a) Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC) [1]

  • Inoculum Preparation: A standardized suspension of the target bacterium or fungus is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microbes in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[8]

b) Agar Well/Disc Diffusion Method [1]

  • Inoculum Spreading: A standardized microbial inoculum is spread evenly onto the surface of an agar plate.

  • Well/Disc Application:

    • Well Diffusion: Wells are created in the agar using a sterile cork borer, and a specific volume of the test compound solution is added to each well.[1]

    • Disc Diffusion: Sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition: The antimicrobial activity is assessed by measuring the diameter of the clear zone of growth inhibition around the well or disc. A larger diameter indicates greater activity.[1]

Anticancer Activity - MTT Assay[1]
  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzonitrile derivative and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is calculated from the dose-response curve.

Herbicidal Activity - Photosynthesis Inhibition Assay[8]
  • Culture Preparation: Algal or plant cell cultures are prepared.

  • Herbicide Exposure: The cultures are exposed to a range of concentrations of the test compound.

  • Photosynthetic Activity Measurement: After a defined exposure period, chlorophyll fluorescence is measured using a fluorometer to assess the inhibition of Photosystem II.

  • IC50 Calculation: The percentage of inhibition of a key photosynthetic parameter is calculated for each concentration to determine the IC50 value.[8]

Signaling Pathways and Mechanisms of Action

The biological effects of benzonitrile derivatives are attributed to their interaction with specific cellular targets and pathways.

a) Anticancer: Tubulin Polymerization Inhibition

A significant mechanism for the anticancer activity of some benzonitrile derivatives is the inhibition of tubulin polymerization.[1] Microtubules are crucial for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[1]

G Benzonitrile Benzonitrile Derivatives Tubulin α- and β-Tubulin Dimers Benzonitrile->Tubulin Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Benzonitrile->MitoticSpindle Disrupts Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Apoptosis Apoptosis (Cell Death) MitoticSpindle->Apoptosis Arrest Leads to

Caption: Inhibition of tubulin polymerization by benzonitrile derivatives leading to apoptosis.

b) Antibacterial: Penicillin-Binding Protein (PBP) Inhibition

A proposed mechanism for some benzonitrile derivatives involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1] This disruption leads to cell lysis and death.[1]

G Benzonitrile Benzonitrile Derivatives PBP Penicillin-Binding Proteins (PBPs) Benzonitrile->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis (Bacterial Death) CellWall->CellLysis Disruption Leads to

Caption: Mechanism of antibacterial action via PBP inhibition.

c) Herbicidal: Photosystem II (PSII) Inhibition

Herbicidal analogues of hydroxybenzonitrile function by inhibiting photosynthesis at Photosystem II (PSII).[8]

G Herbicide Hydroxybenzonitrile Herbicides PSII Photosystem II (PSII) Herbicide->PSII Inhibits PlantGrowth Plant Growth Herbicide->PlantGrowth Inhibits ElectronTransport Photosynthetic Electron Transport PSII->ElectronTransport Photosynthesis Photosynthesis ElectronTransport->Photosynthesis Photosynthesis->PlantGrowth

Caption: Inhibition of Photosystem II by herbicidal benzonitrile derivatives.

References

Spectroscopic Fingerprints: A Comparative Guide to Substituted Benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical analytical challenge. Substituted benzonitriles, prevalent motifs in medicinal chemistry and materials science, present a classic case where positional isomerism dramatically influences molecular properties. This guide provides a comprehensive spectroscopic comparison of ortho-, meta-, and para-substituted benzonitrile isomers, leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to create a clear framework for their differentiation.

This publication offers a detailed examination of the spectral data for three key classes of substituted benzonitriles: tolunitriles (methylbenzonitriles), aminobenzonitriles, and cyanophenols. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing the analytical workflow, this guide serves as a practical resource for the unambiguous characterization of these important chemical entities.

Distinguishing Isomers: A Multi-faceted Spectroscopic Approach

The differentiation of substituted benzonitrile isomers relies on subtle yet distinct differences in their interaction with electromagnetic radiation and their fragmentation behavior upon ionization. Infrared spectroscopy probes the vibrational modes of chemical bonds, revealing characteristic frequencies for the nitrile group and substitution patterns on the aromatic ring. Nuclear magnetic resonance spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom, with chemical shifts and coupling patterns being exquisitely sensitive to the relative positions of substituents. Mass spectrometry, while yielding the same molecular weight for isomers, can unveil unique fragmentation patterns that serve as fingerprints for each specific isomer.

Data Presentation: A Spectroscopic Database

The following tables summarize the key spectroscopic data for the ortho-, meta-, and para-isomers of tolunitrile, aminobenzonitrile, and cyanophenol.

Tolunitrile Isomers (C₈H₇N)
Spectroscopic Technique Ortho-Tolunitrile Meta-Tolunitrile Para-Tolunitrile
IR (cm⁻¹) C≡N: ~2225, C-H bend: ~760C≡N: ~2230, C-H bend: ~780, 680C≡N: ~2228, C-H bend: ~815
¹H NMR (δ, ppm in CDCl₃) CH₃: ~2.5, Ar-H: ~7.2-7.6CH₃: ~2.4, Ar-H: ~7.3-7.5CH₃: ~2.4, Ar-H: ~7.2 (d), 7.5 (d)
¹³C NMR (δ, ppm in CDCl₃) CH₃: ~20.0, Ar-C: ~118, 126, 130, 132, 133, 140CH₃: ~21.1, Ar-C: ~112, 119, 129, 130, 133, 139CH₃: ~21.7, Ar-C: ~110, 119, 129, 132, 144
Mass Spec. (m/z) 117 (M⁺), 90 ([M-HCN]⁺)117 (M⁺), 90 ([M-HCN]⁺)117 (M⁺), 90 ([M-HCN]⁺)
Aminobenzonitrile Isomers (C₇H₆N₂)
Spectroscopic Technique Ortho-Aminobenzonitrile Meta-Aminobenzonitrile Para-Aminobenzonitrile
IR (cm⁻¹) N-H: ~3470, 3380, C≡N: ~2220[1]N-H: ~3460, 3370, C≡N: ~2225N-H: ~3450, 3360, C≡N: ~2215[2]
¹H NMR (δ, ppm in DMSO-d₆) NH₂: ~5.8, Ar-H: ~6.6-7.4[3]NH₂: ~5.6, Ar-H: ~6.8-7.2NH₂: ~6.0, Ar-H: ~6.6 (d), 7.2 (d)[4]
¹³C NMR (δ, ppm in DMSO-d₆) Ar-C: ~97, 116, 118, 119, 133, 134, 150Ar-C: ~102, 115, 118, 119, 122, 130, 149Ar-C: ~98, 114, 120, 133, 151
Mass Spec. (m/z) 118 (M⁺), 91 ([M-HCN]⁺)118 (M⁺), 91 ([M-HCN]⁺)118 (M⁺), 91 ([M-HCN]⁺)
Cyanophenol Isomers (C₇H₅NO)
Spectroscopic Technique Ortho-Cyanophenol Meta-Cyanophenol Para-Cyanophenol
IR (cm⁻¹) O-H: ~3300-3600, C≡N: ~2230[5]O-H: ~3300-3600, C≡N: ~2235O-H: ~3300-3600, C≡N: ~2230
¹H NMR (δ, ppm in CDCl₃) OH: ~6.5, Ar-H: ~7.0-7.6OH: ~6.0, Ar-H: ~7.1-7.4OH: ~5.8, Ar-H: ~6.9 (d), 7.6 (d)
¹³C NMR (δ, ppm in CDCl₃) Ar-C: ~103, 116, 117, 121, 134, 135, 160Ar-C: ~113, 117, 119, 122, 125, 131, 156Ar-C: ~106, 116, 119, 134, 160
Mass Spec. (m/z) 119 (M⁺), 91 ([M-CO]⁺), 64119 (M⁺), 91 ([M-CO]⁺), 64119 (M⁺), 91 ([M-CO]⁺), 64

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. The following protocols outline the general procedures for acquiring the data presented in this guide.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr). Liquid samples can be analyzed as a thin film between two salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands are analyzed. Key absorptions to note for substituted benzonitriles include the C≡N stretch (2220-2260 cm⁻¹) and the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which are indicative of the substitution pattern on the aromatic ring.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for acquiring both ¹H and ¹³C NMR spectra.

  • ¹H NMR Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

  • ¹³C NMR Data Acquisition: A proton-decoupled experiment is commonly used to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. For ¹H NMR, the integration of the signals (proportional to the number of protons) and the splitting patterns (multiplicity) due to spin-spin coupling are analyzed to elucidate the proton connectivity. For ¹³C NMR, the number of unique carbon signals provides information about the molecular symmetry, which is particularly useful for distinguishing isomers.[8]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Samples can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or thermally labile compounds.

  • Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap instruments. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition.

  • Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion (M⁺) peak. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed. In an MS/MS experiment, the molecular ion is isolated, fragmented (e.g., through collision-induced dissociation, CID), and the resulting fragment ions are mass-analyzed.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions are analyzed. While isomers have the same molecular weight, their fragmentation patterns in MS/MS can differ due to the different substitution patterns, providing a basis for their differentiation.[9] For instance, ortho-isomers can sometimes exhibit unique fragmentation pathways due to interactions between the adjacent substituents.[9]

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of substituted benzonitrile isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Substituted Benzonitrile Isomers cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Isomer Identification start Mixture of Substituted Benzonitrile Isomers IR IR Spectroscopy start->IR Analyze Sample NMR NMR Spectroscopy (¹H and ¹³C) start->NMR Analyze Sample MS Mass Spectrometry (MS and MS/MS) start->MS Analyze Sample IR_data Functional Groups (C≡N, N-H, O-H) Substitution Pattern (C-H bend) IR->IR_data NMR_data Chemical Shifts (δ) Coupling Constants (J) Number of Signals (Symmetry) NMR->NMR_data MS_data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_data ortho Ortho-Isomer IR_data->ortho Correlate Data meta Meta-Isomer IR_data->meta Correlate Data para Para-Isomer IR_data->para Correlate Data NMR_data->ortho Correlate Data NMR_data->meta Correlate Data NMR_data->para Correlate Data MS_data->ortho Correlate Data MS_data->meta Correlate Data MS_data->para Correlate Data

Caption: A logical workflow for the identification of substituted benzonitrile isomers.

Conclusion

The successful differentiation of substituted benzonitrile isomers is readily achievable through a combined application of IR, NMR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By systematically comparing the characteristic spectral features outlined in this guide, researchers can confidently identify and characterize ortho-, meta-, and para-isomers, ensuring the integrity of their chemical syntheses and the validity of their structure-activity relationship studies. This comprehensive approach underscores the power of modern spectroscopic methods in navigating the complexities of isomerism in chemical and pharmaceutical research.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for key chemical intermediates like 2,4-Dichloro-6-methylbenzonitrile is fundamental to ensuring the reliability of research outcomes and the quality, safety, and efficacy of final drug products. Impurities, which can include starting materials, byproducts, and isomers, can significantly impact downstream reactions and the biological activity of the target molecule.

This guide provides an objective comparison of the principal analytical methods for assessing the purity of this compound. We will compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This comparison is supported by detailed experimental protocols and representative data to aid researchers in selecting the most suitable techniques for their analytical needs.

Comparison of Key Analytical Methods

A multi-technique approach is often essential for a comprehensive purity assessment, as each method offers distinct advantages in sensitivity, selectivity, and the types of impurities it can detect. The choice of method will depend on the specific analytical objective, such as routine quality control, characterization of a reference standard, or stability testing.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning of analytes between a stationary and a mobile liquid phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Direct quantification against a certified internal standard based on the integration of specific NMR signals.
Primary Use Potency determination and quantification of non-volatile organic impurities (e.g., starting materials, byproducts, isomers).Identification and quantification of volatile and semi-volatile organic impurities and residual solvents.Absolute purity determination and structural confirmation without the need for a specific standard of the analyte.
Typical Limit of Quantification (LOQ) ~0.05% (by area)Low ng/mL to pg/mL range~0.1%
Selectivity High, especially with optimized column and mobile phase conditions.Very high, based on both chromatographic retention time and mass fragmentation patterns.High, based on unique chemical shifts of different protons.
Analysis Time per Sample 15 - 30 minutes20 - 45 minutes5 - 15 minutes
Sample Preparation Dissolution in a suitable solvent and filtration.Dissolution in a volatile solvent.Precise weighing and dissolution in a deuterated solvent with an internal standard.
Potential Impurities in the Synthesis of this compound

The manufacturing process of this compound can potentially introduce several impurities. A common synthetic route involves the Sandmeyer reaction, starting from 2,4-dichloro-6-methylaniline. Potential impurities could therefore include:

  • Unreacted Starting Material: 2,4-dichloro-6-methylaniline

  • Isomeric Byproducts: 2,6-dichloro-3-methylbenzonitrile (if the starting material contains isomeric impurities)

  • Hydrolysis Product: 2,4-dichloro-6-methylbenzamide

Understanding these potential impurities is crucial for developing specific and effective analytical methods.

Experimental Protocols

Detailed and robust experimental protocols are critical for achieving reliable and reproducible results. The following sections provide specific methodologies for the purity assessment of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine analysis of purity and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of synthesized this compound in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      20 20 80
      25 20 80
      26 60 40

      | 30 | 60 | 40 |

Data Analysis:

  • Calculate the purity of the main peak using the area percent normalization method, assuming all impurities have a similar response factor to the main component.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities and residual solvents from the synthesis process.

Instrumentation:

  • Gas chromatograph with a Mass Spectrometric (MS) detector.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-400 amu.

Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify by comparing the peak area of each impurity to a standard curve if available, or use area percent normalization for an estimation.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.

Instrumentation:

  • NMR Spectrometer (≥400 MHz).

Reagents and Standards:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • High-purity internal standard with a known purity value (e.g., Maleic Anhydride).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Workflow

A clear understanding of the analytical process is facilitated by visual representations of the experimental workflows.

Purity_Assessment_Workflow Overall Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Synthesized This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR HPLC HPLC-UV Analysis Filtration->HPLC Data_HPLC Purity by Area % (Non-volatile impurities) HPLC->Data_HPLC Data_GCMS Impurity Identification (Volatile impurities) GCMS->Data_GCMS Data_qNMR Absolute Purity Determination qNMR->Data_qNMR Report Comprehensive Purity Report Data_HPLC->Report Data_GCMS->Report Data_qNMR->Report

Caption: A logical workflow for the comprehensive purity analysis of this compound.

HPLC_Method_Workflow HPLC Method Workflow start Start prep Prepare Mobile Phase (A: Aq. Formic Acid, B: ACN/Formic Acid) start->prep sample_prep Prepare Sample (1 mg/mL in Acetonitrile) prep->sample_prep inject Inject 10 µL into HPLC System sample_prep->inject run Run Gradient Elution (30 minutes) inject->run detect Detect at 254 nm run->detect analyze Integrate Peaks and Calculate Area % Purity detect->analyze end End analyze->end

Caption: Step-by-step workflow for the HPLC-UV purity assessment method.

Conclusion

The purity assessment of synthesized this compound requires a meticulous and often multi-faceted analytical approach. HPLC-UV is an excellent technique for routine quality control and the analysis of non-volatile impurities. GC-MS provides unparalleled capability for the identification of volatile and semi-volatile impurities. For the most accurate determination of absolute purity, particularly for the qualification of reference standards, qNMR is the method of choice. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of their chemical intermediates, leading to more reliable and reproducible scientific outcomes.

A Comparative Guide to Antibody Cross-Reactivity for 2,4-Dichloro-6-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Antibody Cross-Reactivity

The cross-reactivity of an antibody is a critical parameter in the development of specific immunoassays. It defines the extent to which the antibody binds to molecules that are structurally similar to the target analyte. This is typically quantified by comparing the concentration of the target analyte that causes 50% inhibition (IC50) with the IC50 values of related compounds.

The percentage of cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Related Compound) x 100

Below is a representative table summarizing the cross-reactivity of a monoclonal antibody developed for Atrazine, a triazine herbicide, against other structurally related triazine derivatives. This illustrates how data on cross-reactivity for 2,4-Dichloro-6-methylbenzonitrile derivatives would be presented.

CompoundIC50 (ng/mL)Cross-Reactivity (%)[1]
Atrazine (Target Analyte) 1.66 100
Ametryn2.5864.24[1]
Terbutylazine4.3538.20[1]
Prometryn10.9315.18[1]
Terbutryn11.8613.99[1]
Simazine13.5812.22[1]
Simetryne16.0010.39[1]
Secbumeton20.248.20[1]
Terbumeton43.343.83[1]
Prometon70.942.34[1]
Desmetryn84.691.96[1]
Metribuzin>1000<0.1

Table 1: Illustrative cross-reactivity data for a monoclonal antibody against Atrazine and related triazine herbicides. The data demonstrates varying degrees of cross-reactivity, which is dependent on the structural similarity of the tested compounds to the target analyte, Atrazine.

Experimental Protocols

The primary method for determining antibody cross-reactivity for small molecules is the indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) .

Detailed Methodology for Indirect Competitive ELISA

This protocol describes the steps to assess the cross-reactivity of a monoclonal antibody against a target small molecule (e.g., this compound) and its derivatives.

1. Reagents and Materials:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: PBST with 1% bovine serum albumin (BSA).

  • Primary Antibody: Monoclonal antibody specific to the target analyte.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2M Sulfuric Acid.

  • Antigen-Protein Conjugate: Target analyte conjugated to a carrier protein (e.g., ovalbumin, OVA) for coating.

  • Analytes: Target analyte and its derivatives for competition.

  • 96-well microtiter plates.

2. Procedure:

  • Coating:

    • Dilute the antigen-protein conjugate to 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Cover the plate and incubate overnight at 4°C.[2][3]

  • Washing:

    • Remove the coating solution.

    • Wash the plate three times with 200 µL of wash buffer per well.[2]

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.[2][3]

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of dilutions for the target analyte and each of the derivative compounds in PBST.

    • In a separate plate or tubes, add 50 µL of each analyte dilution and 50 µL of the diluted primary antibody.

    • Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the free analyte.[3]

  • Incubation in Coated Plate:

    • Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C. During this step, any unbound primary antibody will bind to the antigen coated on the plate.

  • Addition of Secondary Antibody:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at 37°C.[3]

  • Substrate Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2M sulfuric acid to each well.

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • The absorbance values will be inversely proportional to the concentration of the free analyte in the initial mixture.

  • Plot a standard curve of absorbance versus the logarithm of the analyte concentration.

  • Determine the IC50 value for the target analyte and each derivative from their respective inhibition curves.

  • Calculate the percentage of cross-reactivity for each derivative using the formula mentioned previously.

Visualizations

Experimental Workflow and Logical Relationships

To better understand the processes involved in cross-reactivity studies, the following diagrams illustrate the experimental workflow and the underlying principles.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Antigen-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 r1 Pre-incubate Antibody with Free Analyte (Competitor) r2 Add Mixture to Coated Plate r1->r2 r3 Unbound Antibody Binds to Coated Antigen r2->r3 d1 Wash Plate d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction & Measure Absorbance d4->d5 Cross_Reactivity_Logic cluster_molecules Molecules cluster_binding Antibody Binding cluster_result Result target Target Analyte (e.g., this compound) antibody Specific Antibody target->antibody High Affinity (Designed for) deriv_high Structurally Similar Derivative deriv_high->antibody Moderate to High Affinity deriv_low Structurally Dissimilar Derivative deriv_low->antibody Low to No Affinity res_high High Cross-Reactivity antibody->res_high If Derivative is Similar res_low Low/No Cross-Reactivity antibody->res_low If Derivative is Dissimilar Signaling_Pathway ligand External Ligand receptor Cell Surface Receptor ligand->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (e.g., Proliferation, Apoptosis) nucleus->response Gene Expression inhibitor Small Molecule Inhibitor (e.g., Benzonitrile Derivative) inhibitor->kinase1 Inhibits

References

A Researcher's Guide to the Computational Modeling of 2,4-Dichloro-6-methylbenzonitrile Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the computational modeling of 2,4-Dichloro-6-methylbenzonitrile's physicochemical and electronic properties. Due to a lack of extensive published experimental and computational data for this specific molecule, this document serves as a methodological template. It outlines the necessary theoretical calculations and the corresponding experimental validation required for a comprehensive analysis, drawing parallels from studies on structurally similar compounds such as 2-chloro-6-methylbenzonitrile and various dichlorobenzonitrile isomers.

Comparative Analysis of Predicted and Experimental Properties

A robust computational model is validated by comparing its predictions against experimental data. The following table outlines key properties of this compound that are crucial for computational study and experimental verification. Note: The values presented here are hypothetical placeholders and should be replaced with actual data as it becomes available.

PropertyComputational MethodPredicted Value (Hypothetical)Experimental MethodExperimental Value (Reference)
Molecular Geometry
Bond Length (C-Cl)DFT (B3LYP/6-311++G(d,p))1.74 ÅX-ray CrystallographyData Not Available
Bond Length (C≡N)DFT (B3LYP/6-311++G(d,p))1.16 ÅX-ray CrystallographyData Not Available
Bond Angle (Cl-C-C)DFT (B3LYP/6-311++G(d,p))120.5°X-ray CrystallographyData Not Available
Spectroscopic Properties
Vibrational Freq. (C≡N stretch)DFT (B3LYP/6-311++G(d,p))2245 cm⁻¹FT-IR SpectroscopyData Not Available
¹³C NMR Chemical Shift (C≡N)GIAO-DFT118 ppm¹³C NMR SpectroscopyData Not Available
Electronic Properties
Dipole MomentDFT (B3LYP/6-311++G(d,p))3.5 DDielectric Constant MeasurementData Not Available
HOMO-LUMO GapDFT (B3LYP/6-311++G(d,p))5.8 eVUV-Vis SpectroscopyData Not Available
Physicochemical Properties
Molecular Weight-186.04 g/mol Mass Spectrometry186.04 g/mol
CAS Number-175277-98-2-175277-98-2[1]
Molecular Formula-C₈H₅Cl₂NElemental AnalysisC₈H₅Cl₂N[1]

Essential Experimental Protocols

Accurate experimental data is fundamental for the validation of computational models. Below are detailed methodologies for key experiments.

X-ray Crystallography
  • Objective: To determine the precise three-dimensional atomic structure of this compound in its crystalline form.

  • Protocol:

    • Crystal Growth: Single crystals of this compound are grown from a suitable solvent (e.g., ethanol, acetone) by slow evaporation.

    • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

    • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the characteristic vibrational modes of the functional groups present in this compound.

  • Protocol:

    • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a solution can be prepared using a suitable solvent that does not have interfering absorptions in the region of interest.

    • Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

    • Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic vibrations, such as the C≡N stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of the carbon and hydrogen atoms in the molecule.

  • Protocol:

    • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

    • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.

Computational Modeling Workflow

The following diagram illustrates a typical workflow for the computational modeling of molecular properties.

G Computational Modeling Workflow for Molecular Properties A Molecule Selection (this compound) B Geometry Optimization A->B C Frequency Calculation B->C D Property Calculation (e.g., NMR, Dipole Moment, HOMO-LUMO) B->D E Data Analysis and Visualization C->E D->E F Comparison with Experimental Data E->F F->A Validated Model G Model Refinement F->G Discrepancies? G->B

Caption: A flowchart of the computational chemistry process.

Logical Framework: Integrating Computational and Experimental Data

The synergy between computational modeling and experimental validation is crucial for advancing our understanding of molecular systems. The diagram below outlines this relationship.

G Synergistic Relationship Between Computational and Experimental Methods cluster_0 Computational Modeling cluster_1 Experimental Validation A Theoretical Predictions (Structure, Spectra, Reactivity) D Model Verification A->D Comparison B Hypothesis Generation C Empirical Data (X-ray, FT-IR, NMR) B->C Guides Experiment E Comprehensive Molecular Understanding B->E C->B Informs D->A Refines Model D->E

Caption: The interplay between theory and experiment.

By following the methodologies and workflows outlined in this guide, researchers can undertake a thorough computational and experimental investigation of this compound, contributing valuable data to the scientific community and aiding in its potential applications in drug development and materials science.

References

Benchmarking Synthetic Routes to 2,4-Dichloro-6-methylbenzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative benchmark of potential synthetic routes to 2,4-Dichloro-6-methylbenzonitrile, a valuable building block in the synthesis of agrochemicals and pharmaceuticals. Due to the limited availability of direct experimental data for this specific compound, this comparison relies on established methodologies for structurally analogous compounds to provide a predictive benchmark of performance.

Two primary synthetic strategies are evaluated: the Sandmeyer reaction of 2,4-dichloro-6-methylaniline and the ammoxidation of 2,4-dichloro-6-methyltoluene. A third potential route, the dehydration of 2,4-dichloro-6-methylbenzamide, is also considered.

Data Summary of Benchmarked Synthetic Routes

The following table summarizes the key performance indicators for the proposed synthetic routes to this compound, based on data from analogous reactions.

Parameter Method 1: Sandmeyer Reaction Method 2: Ammoxidation Method 3: Dehydration of Amide
Starting Material 2,4-Dichloro-6-methylaniline2,4-Dichloro-6-methyltoluene2,4-Dichloro-6-methylbenzamide
Key Reagents NaNO₂, HCl, CuCNNH₃, O₂, Metal Oxide CatalystDehydrating agent (e.g., SOCl₂, P₂O₅)
Estimated Yield 60-85%70-90%>90%
Estimated Purity >98% (after purification)>99% (after purification)>98% (after purification)
Reaction Temperature 0-5 °C (diazotization), RT-100°C (cyanation)350-500 °CRT to reflux
Reaction Time 2-6 hours< 1 minute (residence time)1-4 hours
Catalyst Copper(I) cyanideVanadium-based oxidesNone required
Solvent Water, organic solventGas phaseInert organic solvent
Advantages Well-established, versatileHigh throughput, atom economicalHigh yield, mild conditions
Disadvantages Use of toxic cyanide, potential for diazonium salt instabilityHigh energy input, specialized equipmentRequires synthesis of the starting amide

Experimental Protocols for Benchmarked Syntheses

The following are detailed experimental protocols for the proposed synthetic routes, adapted from established procedures for similar substrates.

Method 1: Sandmeyer Reaction of 2,4-Dichloro-6-methylaniline

This two-step process involves the diazotization of the starting aniline followed by a copper-catalyzed cyanation.

Step 1: Diazotization of 2,4-Dichloro-6-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4-dichloro-6-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Cyanation of the Diazonium Salt

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.

  • Cool the cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred cyanide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or toluene).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Method 2: Ammoxidation of 2,4-Dichloro-6-methyltoluene

This gas-phase catalytic reaction converts the methyl group directly to a nitrile group.

  • Vaporize a feed stream of 2,4-dichloro-6-methyltoluene, ammonia, and air (or oxygen). The typical molar ratio of toluene:ammonia:air is in the range of 1:3-10:15-50.

  • Pass the gaseous mixture through a fixed-bed or fluidized-bed reactor containing a vanadium-based catalyst (e.g., V₂O₅/TiO₂) at a temperature between 350-500 °C.

  • The contact time of the reactants with the catalyst is typically in the order of seconds.

  • The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is cooled to condense the organic components.

  • Separate the product from the condensed mixture by fractional distillation or crystallization.

Method 3: Dehydration of 2,4-Dichloro-6-methylbenzamide

This method involves the conversion of the corresponding benzamide to the benzonitrile using a dehydrating agent.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dichloro-6-methylbenzamide (1.0 eq.) in an inert solvent such as dichloromethane or toluene.

  • Add a dehydrating agent, such as thionyl chloride (1.5 eq.) or phosphorus pentoxide (0.5 eq.), portion-wise with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If thionyl chloride is used, carefully quench the excess reagent with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The logical flow of the two primary synthetic routes can be visualized as follows:

Sandmeyer_Reaction Aniline 2,4-Dichloro-6-methylaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium  NaNO₂, HCl    0-5 °C   Benzonitrile This compound Diazonium->Benzonitrile  CuCN    RT - 60 °C  

Diagram 1: Sandmeyer Reaction Workflow

Ammoxidation_Reaction Toluene 2,4-Dichloro-6-methyltoluene Gaseous_Mixture Vaporized Reactant Stream (Toluene, NH₃, Air) Toluene->Gaseous_Mixture Vaporization Reactor Catalytic Reactor (V-based catalyst, 350-500 °C) Gaseous_Mixture->Reactor Feed Product This compound Reactor->Product Condensation & Purification

Diagram 2: Ammoxidation Process Flow

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-6-methylbenzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,4-Dichloro-6-methylbenzonitrile is paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to researchers, scientists, and drug development professionals. Adherence to these procedures will help mitigate risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., neoprene, nitrile).[2]

  • Eye Protection: Goggles or a face shield.[3]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[3]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

  • Waste Identification and Characterization:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound."

    • The container must be fully characterized with its hazards (e.g., Toxic, Irritant).[6]

  • Container Selection and Management:

    • Use a container that is compatible with the chemical.[4][6]

    • The container must be securely closed to prevent leaks or spills.[4][6]

    • Do not overfill the container; liquid waste containers should not be filled to more than 75% capacity.[6]

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory.[7]

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.[6] Specifically, keep it separate from acids, bases, and oxidizers.[6]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.

    • The waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[8]

    • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[8]

  • Spill and Emergency Procedures:

    • In case of a spill, evacuate the immediate area and ensure proper ventilation.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

    • For large spills, contact your EHS department or emergency response team immediately.

    • Avoid creating dust.[1]

    • Wash any contaminated skin thoroughly with soap and water.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for a related compound, 2,6-Dichlorobenzonitrile, which can serve as a reference for understanding the physical and chemical properties relevant to handling and disposal.

PropertyValue
Melting Point/Range 142 - 147 °C / 287.6 - 296.6 °F
Boiling Point/Range 270 - 275 °C / 518 - 527 °F
Flash Point > 100 °C / > 212 °F
Water Solubility 25 mg/l in water (25°C)
Vapor Pressure 0.002 mbar @ 25 °C

Data for 2,6-Dichlorobenzonitrile, a structurally similar compound.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation Phase cluster_1 Accumulation Phase cluster_2 Disposal Phase cluster_3 Emergency Response A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Labeled Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E J Spill Occurs D->J F Store in Designated Satellite Accumulation Area E->F G Contact EHS or Certified Hazardous Waste Vendor F->G H Complete Hazardous Waste Manifest G->H I Transfer to Authorized Personnel for Disposal H->I K Follow Spill Cleanup Protocol J->K K->D Contain & Package Spill Debris

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 2,4-Dichloro-6-methylbenzonitrile. The following procedures are based on best practices for handling chlorinated and nitrile-containing aromatic compounds.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE, categorized by the level of protection. In a standard laboratory setting, Level C protection is typically the minimum requirement.

Protection Level Respiratory Protection Hand Protection Eye and Face Protection Protective Clothing Footwear
Level C (Standard Laboratory) Full-face or half-mask air-purifying respirator with organic vapor cartridges.[1][2]Outer and inner chemical-resistant gloves (e.g., Nitrile rubber).[3]Chemical splash goggles and a face shield.[4][5]Chemical-resistant lab coat or overalls.[6]Chemical-resistant, steel-toe boots or shoes.[2][6]
Level B (Higher Risk/Spill) Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator.[1][2][5]Outer and inner chemical-resistant gloves.[1][2][5]Chemical splash goggles and a face shield.[5]Hooded chemical-resistant clothing or suit.[1][2][5]Chemical-resistant, steel-toe boots.[1]

Note: The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures.

Handling and Operational Plan

Safe handling of this compound requires adherence to strict protocols to prevent contamination and exposure.

Experimental Workflow:

Figure 1. Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Fume Hood Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Inert Atmosphere if Needed Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces After Experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow Guidelines Doff PPE Doff PPE Dispose of Waste->Doff PPE

Figure 1. Workflow for Handling this compound

Procedural Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.

    • Ensure all necessary PPE is available and in good condition. Don the appropriate PPE before entering the designated work area.

    • Prepare the work area by ensuring a calibrated fume hood is operational and all necessary equipment is clean and readily accessible.

  • Handling:

    • All handling of solid and solutions of this compound should be conducted within a certified chemical fume hood.

    • When weighing the compound, use an analytical balance inside the fume hood or a containment glove box to avoid dispersal of the powder.

    • For reactions, use closed systems whenever possible. If an open system is necessary, ensure adequate ventilation.

  • Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • All contaminated materials, including disposable gloves, weighing papers, and pipette tips, must be treated as hazardous waste.[7]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a chlorinated organic compound, it must be disposed of as hazardous waste.[7]

Waste Stream Container Type Labeling Storage Disposal Method
Solid Waste (Unused chemical, contaminated consumables)Compatible, sealed container (e.g., HDPE)"HAZARDOUS WASTE", "this compound, Solid"In a designated and labeled satellite accumulation area (SAA).[7]Incineration by a licensed hazardous waste disposal facility.
Liquid Waste (Solutions containing the chemical)Compatible, sealed container (e.g., glass or HDPE) with a screw cap.[8]"HAZARDOUS WASTE", "this compound, Liquid", and list all components with percentages.[8]In a designated and labeled satellite accumulation area (SAA) with secondary containment.[7]Incineration by a licensed hazardous waste disposal facility.
Sharps (Contaminated needles, etc.)Puncture-proof sharps container"HAZARDOUS WASTE - SHARPS"In a designated satellite accumulation area (SAA).Incineration by a licensed hazardous waste disposal facility.

Key Disposal Considerations:

  • Segregation: Do not mix chlorinated waste with non-halogenated waste streams.[9]

  • Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name of the contents.[8]

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[7][8] Do not fill containers beyond 90% capacity.[7]

  • Spills: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated hazardous waste container. The area should then be decontaminated.

  • Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.